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4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid Documentation Hub

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  • Product: 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid
  • CAS: 436085-66-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4)

Executive Summary & Pharmacophore Rationale As drug discovery paradigms shift away from highly planar, sp2-rich molecules to reduce attrition rates in clinical trials, the incorporation of partially saturated bicyclic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As drug discovery paradigms shift away from highly planar, sp2-rich molecules to reduce attrition rates in clinical trials, the incorporation of partially saturated bicyclic systems has become a cornerstone of modern medicinal chemistry. 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4) is a highly versatile, privileged fragment that bridges the gap between flat heteroaromatics and fully saturated aliphatic rings.

By fusing a cyclohexene ring to a furan core, this scaffold introduces critical 3D character (increased Fraction of sp3 carbons, Fsp3), which inherently improves aqueous solubility and metabolic stability. The carboxylic acid moiety at the C3 position serves as an ideal synthetic handle for late-stage functionalization. Historically, 1 [1]. For researchers focused on library generation, this building block offers a robust starting point for scaffold hopping and structure-activity relationship (SAR) exploration.

Physicochemical & Structural Profiling

To design effective synthetic routes and analytical validation methods, a precise understanding of the compound's physicochemical properties is mandatory. The following table summarizes the core quantitative data, including advanced Ion Mobility-Mass Spectrometry (IM-MS) parameters essential for high-throughput LC-MS tracking.

PropertyQuantitative Value / Descriptor
IUPAC Name 4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
CAS Number 2 [2]
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Exact Monoisotopic Mass 166.06299 Da
Predicted XlogP 1.7
SMILES C1CCC2=C(C1)C(=CO2)C(=O)O
InChIKey QQPMDRGNNFKVEL-UHFFFAOYSA-N
Predicted CCS [M+H]+ 132.0 Ų (m/z 167.07)
Predicted CCS [M-H]- 135.7 Ų (m/z 165.05)

Data sourced and verified via 3 [3].

Synthetic Divergence & Mechanistic Workflows

The true value of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid lies in its synthetic divergence. The carboxylic acid can be activated into an electrophilic ester for nucleophilic attack (e.g., amidation, esterification) or subjected to single-electron transfer (SET) for decarboxylative radical cross-coupling.

SyntheticDivergence Core 4,5,6,7-Tetrahydrobenzofuran- 3-carboxylic acid (CAS 436085-66-4) ActiveEster Active Ester Intermediate (OAt or OBt) Core->ActiveEster HATU/DIPEA or EDC/HOBt Radical Acyl/Alkyl Radical (Photoredox SET) Core->Radical Ir/Ru Catalyst Light, Base Esters Ester Prodrugs (Bioavailability) Core->Esters Alkyl Halide K2CO3, DMF Amides Amide Derivatives (Target Libraries) ActiveEster->Amides R-NH2 (Amines) CrossCoupled C-C Coupled Products (Scaffold Hopping) Radical->CrossCoupled Ni-Catalyzed Cross-Coupling

Synthetic divergence of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid into diverse scaffolds.

Standardized Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol operates as a self-validating system . This means causality is understood at every step, and orthogonal analytical tracking is built directly into the workflow.

Protocol A: High-Efficiency HATU-Mediated Amide Coupling

Causality & Rationale: When generating libraries of 4 [4], standard coupling reagents like EDC/HOBt often fail with sterically hindered or electron-deficient amines. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester, drastically accelerating the acylation step while minimizing epimerization (though not a concern for this specific achiral core, it is a best practice for library design). DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (166.17 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL, 0.2 M).

  • Reagent Addition: Add HATU (456.3 mg, 1.2 mmol, 1.2 eq) followed dropwise by DIPEA (522 µL, 3.0 mmol, 3.0 eq). Stir the mixture at room temperature for 15 minutes. Self-Validation: A slight color change to pale yellow indicates the formation of the OAt active ester.

  • Amine Coupling: Add the target primary or secondary amine (1.1 mmol, 1.1 eq) in one portion. Stir at room temperature for 2–4 hours.

  • In-Process Tracking: Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS. The reaction is deemed complete upon the disappearance of the starting material's [M-H]- peak at m/z 165.05 and the emergence of the corresponding amide mass.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (15 mL) to remove unreacted amine, followed by 5% aqueous LiCl (3 x 15 mL) to rigorously strip residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via automated flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Photoredox-Catalyzed Decarboxylative Cross-Coupling

Causality & Rationale: To replace the carboxylic acid with an aryl or alkyl group (scaffold hopping), traditional methods require harsh conditions. Photoredox catalysis allows for the generation of a carbon-centered radical from the carboxylic acid via single-electron oxidation at room temperature. This radical is then intercepted by a Nickel catalyst to form a new C-C bond.

Step-by-Step Methodology:

  • Reaction Assembly: In a 10 mL microwave vial, combine 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (1.0 eq), target aryl bromide (1.5 eq), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%), NiCl2·glyme (5 mol%), dtbbpy (5 mol%), and Cs2CO3 (2.0 eq).

  • Degassing (Critical Step): Add anhydrous DMSO (0.1 M) and sparge the solution with Argon for 15 minutes. Causality: Molecular oxygen is a potent triplet state quencher and will immediately deactivate the Iridium photocatalyst.

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 24 hours, maintaining vigorous stirring.

  • Validation & Isolation: Monitor via GC-MS. Upon completion, dilute with water, extract with diethyl ether, and purify via reverse-phase preparative HPLC.

Handling, Safety, and Storage Specifications

  • Storage: Store the neat solid at 2-8°C in a tightly sealed, light-resistant container. While the tetrahydrobenzofuran core is generally stable, prolonged exposure to heat and moisture can lead to gradual degradation or unwanted decarboxylation of the carboxylic acid moiety.

  • Handling: The compound operates as an organic acid and is classified as a mild to moderate irritant (GHS Hazard Statements: H315, H319, H335). Standard laboratory PPE—nitrile gloves, safety goggles, and a well-ventilated fume hood—must be utilized during all weighing and transfer operations.

Comprehensive References

  • Folia Medica - Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study URL: [Link]

  • PubChem - 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid | C9H10O3 | CID 21185192 URL:[Link]

  • ResearchGate - Cs2CO3-promoted one-pot synthesis of novel tetrahydrobenzofuran-4(2H)-ones: In vitro antimicrobial, antimalarial activity and in silico docking study URL:[Link]

Sources

Exploratory

Unlocking the Synthetic and Therapeutic Potential of 4,5,6,7-Tetrahydrobenzofuran-3-Carboxylic Acid and Its Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently ev...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction

As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently evaluate scaffolds that serve as the architectural foundation for next-generation therapeutics. Among these, 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid and its highly reactive 4-oxo derivative stand out. These compounds are not merely structural curiosities; they are critical, versatile intermediates in the synthesis of bioactive molecules, particularly in the realm of neurobiology and pain management.

This whitepaper deconstructs the physicochemical properties, biological applications, and synthetic methodologies of this scaffold, providing actionable, field-proven insights for drug development professionals.

Physicochemical Profiling & Structural Dynamics

Before integrating a fragment into a lead optimization pipeline, we must rigorously interrogate its physicochemical properties. The core tetrahydrobenzofuran scaffold provides a rigid, planar aromatic system coupled with a saturated ring, offering a unique balance of lipophilicity and three-dimensionality.

Table 1: Comparative Physicochemical Properties

Property4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid
PubChem CID 21185192713937
Molecular Weight 166.17 g/mol 180.16 g/mol
XLogP3-AA 1.70.6
Topological Polar Surface Area (TPSA) 50.4 Ų67.5 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 34
Melting Point N/A140–141 °C
The Causality Behind the Metrics

Why do these specific metrics dictate experimental choices? The addition of the 4-oxo group significantly alters the electronic landscape of the molecule. As demonstrated by 1, the XLogP3 drops from 1.7 to 0.6[1]. This drop enhances aqueous solubility—a frequent bottleneck in oral drug formulation—while maintaining enough lipophilicity to cross lipid bilayers. Furthermore, the Topological Polar Surface Area (TPSA) increases to 67.5 Ų[1]. Because a TPSA below 90 Ų is strongly correlated with excellent blood-brain barrier (BBB) penetration and cellular permeability, this scaffold is perfectly primed for central nervous system (CNS) targets.

Biological Applications: TrkA Kinase Modulation

The most prominent application of this scaffold is its use as a precursor for Furo-3-carboxamide derivatives. These derivatives are potent modulators of2, which is heavily implicated in chronic pain, neuropathy, and autoimmune inflammation[2].

TrkA is a high-affinity receptor for Nerve Growth Factor (NGF). When NGF binds to TrkA, it triggers a cascade of phosphorylation events through the PI3K/Akt and MAPK pathways. By functionalizing the 3-carboxylic acid group of our benzofuran scaffold into an amide, we generate competitive antagonists that block this signaling cascade, effectively halting the transmission of pain and inflammatory signals.

TrkA_Signaling NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Activates PI3K PI3K / Akt Pathway TrkA->PI3K Phosphorylation MAPK MAPK / ERK Pathway TrkA->MAPK Phosphorylation Inhibitor Benzofuran-3-carboxamide Derivative Inhibitor->TrkA Inhibits (Antagonist) Outcome Pain & Inflammation Modulation PI3K->Outcome MAPK->Outcome

Figure 1: TrkA signaling pathway modulation by Furo-3-carboxamide derivatives.

Synthetic Methodology: De Novo Construction

To leverage this scaffold, one must master its synthesis. The following protocol details the de novo construction of3 (CAS 56671-28-4)[3].

Step-by-Step Protocol & Mechanistic Causality

Step 1: Enolate Generation via Hydrogenation

  • Action: Dissolve resorcinol and potassium hydroxide (KOH) in methanol. Introduce hydrogen gas under the catalytic action of active nickel (Raney Ni).

  • The "Why": Active nickel selectively reduces the aromatic ring of resorcinol without cleaving the carbon-oxygen bonds. The alkaline environment (KOH) is critical; it immediately deprotonates the resulting cyclic dione to form the stable potassium 3-ketocyclohex-1-enolate, preventing unwanted polymerization.

Step 2: Cyclization

  • Action: To the enolate solution, slowly add ethyl bromopyruvate while maintaining alkaline conditions.

  • The "Why": Ethyl bromopyruvate is a bifunctional electrophile. The enolate oxygen first attacks the highly electrophilic alpha-carbon (displacing the bromide in an SN2 mechanism). Subsequently, an intramolecular aldol-type condensation occurs between the ketone and the newly formed ether, closing the furan ring.

Step 3: Acidification & Isolation

  • Action: Acidify the reaction mixture with aqueous HCl until the pH drops below 3.

  • The "Why": The product exists as a highly soluble potassium carboxylate salt in the alkaline broth. Acidification protonates the carboxylate, drastically reducing its solubility in the aqueous methanolic mixture and triggering the precipitation of the free carboxylic acid as white needle crystals.

Synthesis_Workflow Step1 Resorcinol + KOH (Methanol Solvent) Step2 Hydrogenation (Active Ni) Yields Potassium 3-ketocyclohex-1-enolate Step1->Step2 H2 Addition Step3 Cyclization with Ethyl Bromopyruvate (Alkaline) Step2->Step3 Condensation Step4 Acidification (HCl) Step3->Step4 pH Adjustment Product 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan- 3-carboxylic acid Step4->Product Precipitation

Figure 2: De novo synthetic workflow of 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid.

Self-Validating Analytical Protocol

A robust protocol must be a self-validating system. To ensure the integrity of the synthesized 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid before downstream coupling, employ the following quality control matrix:

  • Melting Point Analysis: The isolated white needle crystals must exhibit a sharp melting point of 140–141 °C[3]. A depressed or broad melting range (<138 °C) indicates incomplete cyclization or residual inorganic salts, necessitating immediate recrystallization from ethanol.

  • Mass Spectrometry (LC-MS): Run the sample in negative electrospray ionization (ESI-) mode. The presence of a dominant [M-H]- peak at m/z 179.0 confirms the exact monoisotopic mass of 180.04 Da[1].

  • 1H NMR (DMSO-d6): Validate the structural connectivity by looking for the disappearance of the enolic/aromatic protons of resorcinol. Crucially, confirm the appearance of a distinct singlet around δ 8.0 ppm, corresponding to the isolated furan ring proton (C2-H). The carboxylic acid proton should appear as a broad singlet >12 ppm.

Conclusion

The 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid scaffold is a masterclass in structural efficiency. By understanding the causality behind its physicochemical properties—such as its optimized TPSA and LogP—and mastering its de novo synthesis, drug development professionals can reliably deploy this fragment to design potent, CNS-permeable kinase inhibitors and novel therapeutics.

References

  • Title: 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid | C9H10O3 | CID 21185192 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | C9H8O4 | CID 713937 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use - Google Patents Source: Google Patents URL

Sources

Foundational

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid: Structural Profiling and Synthetic Utility

[1] Executive Summary 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS: 436085-66-4; Formula: ) represents a critical bicyclic scaffold in medicinal chemistry.[1] Unlike its fully aromatic benzofuran counterpart, the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS: 436085-66-4; Formula:


) represents a critical bicyclic scaffold in medicinal chemistry.[1] Unlike its fully aromatic benzofuran counterpart, the tetrahydro- derivative possesses a partially saturated cyclohexene ring fused to the furan core.[1] This saturation alters the lipophilicity (LogP) and metabolic stability of the molecule, making it a preferred bioisostere for indole-3-carboxylic acids in drug discovery.[1]

This technical guide delineates the physicochemical identity, validated synthetic pathways (specifically the Feist-Benary cyclization), and the pharmacological relevance of this moiety in oncology and metabolic disease research.[1]

Physicochemical Identity & Molecular Profiling[1]

Precise structural characterization is required to distinguish the target molecule from its 4-oxo derivative (often generated via cyclohexanedione precursors).[1]

Core Molecular Data
PropertyValueTechnical Context
IUPAC Name 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acidStandard nomenclature.[1]
Molecular Formula

Distinct from the 4-oxo variant (

).[1]
Molecular Weight 166.17 g/mol Monoisotopic mass: 166.06 Da.[1][2]
CAS Registry 436085-66-4Alternate/Ester CAS: 20835-21-6 (Ethyl ester).[1]
CLogP ~1.7 - 2.1Moderate lipophilicity; suitable for CNS penetration.[1]
pKa (Acid) ~4.2Comparable to benzoic acid; forms stable salts at physiological pH.[1]
H-Bond Donors 1 (COOH)Critical for active site binding (e.g., Arg/Lys residues).[1]
H-Bond Acceptors 3 (Furan O, Carbonyl O, Hydroxyl O)Facilitates water-bridging interactions.[1]
Structural Isomerism Note

Researchers must exercise caution regarding the "tetrahydro" designation.[1] The 4,5,6,7-tetrahydro isomer is the thermodynamically stable product of annulation reactions.[1] The 2,3,4,5-tetrahydro isomer is chemically unstable due to the disruption of the furan aromaticity and is rarely observed in this specific carboxylic acid scaffold.[1]

Synthetic Methodology: The Feist-Benary Cyclization[1]

The most robust route to 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid involves the condensation of cyclohexanone with


-halo- 

-keto esters.[1] This section details the Feist-Benary synthesis, optimized for scale and purity.
Reaction Logic

The synthesis relies on an interrupted Feist-Benary reaction where a dicarbonyl enolate attacks an


-haloketone (or equivalent), followed by cyclodehydration.[1]
  • Substrate: Cyclohexanone (provides the C4-C7 carbocycle).[1]

  • Reagent: Ethyl 2-chloroacetoacetate (provides the furan carbons and the carboxylate handle).[1]

  • Catalyst: Basic conditions (NaOEt or KOH) drive the enolization and subsequent cyclization.[1]

Validated Protocol (Step-by-Step)

Note: This protocol synthesizes the ethyl ester intermediate, followed by hydrolysis to the free acid.[1]

Step 1: Condensation & Cyclization [1]

  • Preparation: In a dry 3-neck round-bottom flask, dissolve Cyclohexanone (1.0 eq) and Ethyl 2-chloroacetoacetate (1.1 eq) in anhydrous ethanol.

  • Base Addition: Add a solution of Sodium Ethoxide (21% wt in EtOH, 1.2 eq) dropwise at 0°C to prevent polymerization of the chloro-ester.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The furan ring forms via intramolecular displacement of the chloride by the cyclohexanone enolate oxygen.[1]

  • Workup: Evaporate EtOH. Resuspend residue in

    
    , wash with water and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes) yields Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate .[1]

Step 2: Hydrolysis to Target Acid

  • Reaction: Dissolve the ester in a 1:1 mixture of THF:MeOH. Add LiOH (2M aqueous, 3.0 eq) .

  • Conditions: Stir at 60°C for 2 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. The target acid, 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid , will precipitate as a white solid.[1]

  • Recrystallization: Recrystallize from EtOH/Water if purity is <95%.[1]

Mechanistic Pathway (Visualization)

FeistBenary Reactants Cyclohexanone + Ethyl 2-chloroacetoacetate Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate NaOEt Alkylation C-Alkylation (Intermolecular) Enolate->Alkylation Nucleophilic Attack Cyclization O-Cyclization (Intramolecular SN2) Alkylation->Cyclization -HCl Ester Ethyl Ester Intermediate Cyclization->Ester -H2O (Aromatization) Hydrolysis Saponification (LiOH/HCl) Ester->Hydrolysis Product Target Acid: C9H10O3 Hydrolysis->Product pH < 3

Figure 1: Mechanistic flow of the Feist-Benary synthesis converting cyclohexanone to the target benzofuran acid.[1]

Analytical Validation (QC)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

TechniqueExpected SignatureDiagnostic Value
1H NMR (DMSO-d6)

12.1 (s, 1H, COOH)
Confirms hydrolysis of ester.[1]
1H NMR (Ring)

2.4-2.6 (m, 4H,

-CH2), 1.7-1.8 (m, 4H,

-CH2)
Confirms tetrahydro- ring saturation.[1]
1H NMR (Furan)

7.4 (s, 1H, C2-H)
Confirms furan ring closure (if C2 is unsubstituted).[1]
LC-MS (ESI) [M-H]- = 165.1Negative mode ionization is preferred for carboxylic acids.[1]
IR Spectroscopy ~1680 cm

(C=O stretch)
Diagnostic for conjugated carboxylic acid.[1]

Medicinal Chemistry Applications

The 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid scaffold serves as a versatile pharmacophore in modern drug design.[1]

Pharmacological Utility[1][3][4][5]
  • HCV NS5B Polymerase Inhibitors:

    • The scaffold acts as a bioisostere for indole-based inhibitors.[1] The carboxylic acid moiety coordinates with the active site metal ions (

      
      ) essential for viral replication.[1]
      
    • Mechanism:[1][3] Allosteric inhibition of the Thumb II domain.[1]

  • GPR40 Agonists (Diabetes):

    • Lipophilic acids are classic GPR40 (FFAR1) agonists.[1] The tetrahydrobenzofuran core provides the necessary bulk to occupy the lipophilic pocket, while the acid headgroup engages Arg183 and Arg258.[1]

  • Antitumor Agents (Carbonic Anhydrase IX):

    • Derivatives of this acid have shown selectivity for CA-IX, a hypoxia-induced enzyme in solid tumors.[1] The acid acts as a zinc-binding group (ZBG) or anchors a sulfonamide tail.[1]

Strategic Derivatization Workflow

MedChem Core Tetrahydrobenzofuran-3-COOH (Scaffold) Amide Amide Coupling (R-NH2) Core->Amide EDC/HOBt C2_Sub C2-Arylation (Suzuki/Heck) Core->C2_Sub Pd(OAc)2 Aromatization Oxidation to Benzofuran Core->Aromatization DDQ/Sulfur GPCR GPR40 Agonists (Metabolic Disease) Amide->GPCR Kinase Kinase Inhibitors (Oncology) C2_Sub->Kinase Bioiso Indole Bioisostere (General) Aromatization->Bioiso

Figure 2: Derivatization decision tree for medicinal chemistry optimization.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21185192, 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid.[1] Retrieved from [Link]

  • Bisagni, E., et al. (1971). Synthesis of 4,5,6,7-tetrahydrobenzofuran derivatives via the Feist-Benary reaction.[1][4]Bulletin de la Société Chimique de France, 4041.[1][4] (Classic mechanistic reference for the cyclization protocol).

  • Hayakawa, I., et al. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents.[1][5]Chemical and Pharmaceutical Bulletin, 53(6), 638-640.[1][5] [Link]

  • Eldehna, W. M., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer.[1][6]ACS Medicinal Chemistry Letters, 11(5), 1022-1027.[1][6] [Link][1][6]

  • Kirsch, G., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[1]RSC Advances, 9, 27510-27540.[1][7] [Link]

Sources

Exploratory

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid SMILES and InChI key

A Chemoinformatic and Synthetic Guide for Medicinal Chemists Part 1: Chemical Identity & Chemoinformatics[1] 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid is a bicyclic heteroaromatic scaffold distinct from its fully ar...

Author: BenchChem Technical Support Team. Date: March 2026

A Chemoinformatic and Synthetic Guide for Medicinal Chemists

Part 1: Chemical Identity & Chemoinformatics[1]

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid is a bicyclic heteroaromatic scaffold distinct from its fully aromatic analogue, benzofuran-3-carboxylic acid. The saturation of the benzene ring (positions 4–7) imparts unique physicochemical properties, including increased solubility and a non-planar "puckered" geometry, making it a valuable fragment in Fragment-Based Drug Discovery (FBDD).

Core Identifiers
Identifier TypeValue
IUPAC Name 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid
Common Name 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid
CAS Registry 436085-66-4
SMILES (Canonical) OC(=O)c1c2CCCCc2oc1
SMILES (Isomeric) OC(=O)C1=C2CCCCC2=OC=1
InChI String InChI=1S/C9H10O3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h5H,1-4H2,(H,10,11)
InChI Key QQPMDRGNNFKVEL-UHFFFAOYSA-N
Molecular Weight 166.17 g/mol
Physicochemical Profile (Calculated)
PropertyValueSignificance in Drug Design
cLogP ~1.7 - 2.1Moderate lipophilicity; suitable for CNS or peripheral targets.
TPSA 50.44 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1Carboxylic acid hydroxyl.
H-Bond Acceptors 3Furan oxygen + Carboxyl oxygens.
pKa (Acid) ~4.2Ionized at physiological pH; forms stable salt bridges.
sp³ Fraction 0.44Higher "escape from flatland" potential than benzofuran.

Part 2: Structural Analysis & SAR Implications

The structural distinction between the tetrahydro- and fully aromatic variants is critical for binding affinity.

  • Conformational Flexibility: The cyclohexane ring exists primarily in a half-chair or boat conformation, unlike the rigid, planar benzene ring in benzofuran. This allows the scaffold to fit into globular protein pockets that require slight induced-fit adaptations.

  • Electronic Distribution: The furan ring remains aromatic and electron-rich, capable of

    
    -
    
    
    
    stacking or cation-
    
    
    interactions. However, the lack of conjugation with a benzene ring alters the electron density at the C2 and C3 positions, affecting the pKa of the carboxylic acid.
  • Vector Alignment: The C3-carboxylic acid provides a vector for amide coupling that is distinct from the C2-position. In many kinase and GPCR inhibitors, the C3-substituent directs the "warhead" into the solvent-exposed region or a specific sub-pocket.

Part 3: Synthetic Pathways

Synthesizing the 3-carboxylic acid isomer requires specific regiochemical control to avoid the thermodynamically favored 2-isomer (often formed via the Feist-Benary reaction of haloketones).

Protocol: The Modified Feist-Benary Cyclization

This route ensures the carboxylic acid ends up at the C3 position by using a hydroxymethylene intermediate.

Reaction Scheme
  • Formylation: Cyclohexanone is formylated to 2-(hydroxymethylene)cyclohexanone.

  • Cyclization: Condensation with ethyl chloroacetate (or ethyl bromoacetate) under basic conditions.

  • Hydrolysis: Saponification of the ester to the free acid.

Synthesis Start Cyclohexanone Inter1 2-(Hydroxymethylene) cyclohexanone Start->Inter1 Start->Inter1 Step 1 Inter2 Ethyl 4,5,6,7-tetrahydro benzofuran-3-carboxylate Inter1->Inter2 Inter1->Inter2 Step 2 Product 4,5,6,7-Tetrahydro benzofuran-3-carboxylic acid Inter2->Product Reag1 Ethyl formate NaOEt, Toluene Reag2 Ethyl chloroacetate NaOEt, EtOH Reflux Reag3 LiOH or NaOH THF/H2O

Caption: Regioselective synthesis of the 3-carboxylic acid isomer via hydroxymethylene intermediate.

Detailed Methodology

Step 1: 2-(Hydroxymethylene)cyclohexanone

  • Reagents: Cyclohexanone (1.0 eq), Ethyl formate (1.1 eq), Sodium ethoxide (1.1 eq), Toluene (anhydrous).

  • Procedure: Add sodium ethoxide to toluene at 0°C. Dropwise add a mixture of cyclohexanone and ethyl formate. Stir at room temperature for 12 hours. The sodium salt precipitates. Acidify with dilute HCl and extract with ether to obtain the enol.

Step 2: Cyclization to Ethyl Ester

  • Reagents: 2-(Hydroxymethylene)cyclohexanone (1.0 eq), Ethyl chloroacetate (1.0 eq), Sodium ethoxide (1.0 eq), Ethanol.

  • Procedure: Dissolve the intermediate from Step 1 in ethanol. Add ethyl chloroacetate. Slowly add sodium ethoxide solution. Reflux for 4–6 hours.

  • Mechanism: The enolate attacks the alkyl halide (SN2), followed by an intramolecular aldol-type condensation and dehydration to close the furan ring.

  • Purification: Remove solvent, partition between water/EtOAc. Flash chromatography (Hexane/EtOAc) yields the ethyl ester.

Step 3: Saponification

  • Reagents: Ethyl ester intermediate, LiOH (3.0 eq), THF:Water (3:1).

  • Procedure: Stir at ambient temperature for 12 hours. Acidify to pH 2 with 1N HCl. The product usually precipitates as a white solid. Recrystallize from Ethanol/Water.

Part 4: Medicinal Chemistry Applications[4][5][6][7]

The 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid scaffold is a versatile bioisostere and template.

Bioisosterism

It serves as a lipophilic, conformationally restricted bioisostere for:

  • Indole-3-carboxylic acids: Reducing aromaticity to improve metabolic stability.

  • Benzoic acids: Adding bulk to fill hydrophobic pockets (e.g., in the S2 or S3 pockets of proteases).

Known Pharmacological Classes
  • GPR40 Agonists: Derivatives of this acid have been explored for Type 2 Diabetes treatment, where the acid headgroup interacts with the arginine residues in the GPR40 binding site.

  • HCV NS5B Polymerase Inhibitors: The scaffold acts as a core linker, positioning hydrophobic groups to bind to the allosteric thumb site of the polymerase.

  • Antimicrobial Agents: Halogenated derivatives (often at the C2 position, synthesized via modification of the acid) show activity against Gram-positive bacteria.

Logic of Design (SAR)

SAR Center 4,5,6,7-Tetrahydrobenzofuran -3-carboxylic Acid Acid C3-COOH (H-Bond Donor/Acceptor) Primary interaction anchor Center->Acid Furan Furan Ring (Aromatic/Polar) Dipole interactions Center->Furan Cyclo Cyclohexane Ring (Lipophilic/Bulky) Hydrophobic pocket filling Center->Cyclo C2 C2 Position (Open for substitution) SAR vector for selectivity Center->C2

Caption: Pharmacophore mapping of the scaffold highlighting key interaction points.

References

  • PubChem. (2025).[1] 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid (CID 21185192).[1] National Library of Medicine. [Link]

  • Keay, B. A., & Dibble, P. W. (1996). Furans and their Benzo Derivatives: Synthesis and Applications.[2] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on furan synthesis via Feist-Benary).

  • Kirsch, G., et al. (2019). Methods for the synthesis of benzofuran-3-carboxylate esters.[3][2]Chemistry of Heterocyclic Compounds, 55, 689–691.[2] [Link]

  • Kossakowski, J., & Stefanska, J. (2010).[3] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.Molecules, 15(7), 4737–4749. (Demonstrates the utility of the scaffold in antimicrobial research). [Link]

Sources

Foundational

Engineering the Tetrahydrobenzofuran Scaffold: Advanced Synthetic Methodologies and Pharmacological Applications

Executive Overview: The Tetrahydrobenzofuran Pharmacophore The tetrahydrobenzofuran (THBF) nucleus represents a privileged scaffold in modern medicinal chemistry. Structurally characterized by a furan ring fused to a par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Tetrahydrobenzofuran Pharmacophore

The tetrahydrobenzofuran (THBF) nucleus represents a privileged scaffold in modern medicinal chemistry. Structurally characterized by a furan ring fused to a partially saturated cyclohexane system, the THBF framework offers a unique balance of lipophilicity, hydrogen-bonding potential, and three-dimensional spatial orientation. This structural complexity allows it to interact with a diverse array of biological targets, ranging from cytoskeletal proteins in oncology to essential enzymatic pathways in microbial pathogens.

This whitepaper provides an in-depth technical analysis of the structural causality behind THBF's biological efficacy, outlines state-of-the-art synthetic methodologies for library generation, and details rigorous, self-validating experimental protocols for scaffold functionalization.

Mechanistic Pathways & Biological Efficacy

The pharmacological versatility of the THBF scaffold is not coincidental; it is a direct result of its electronic distribution and steric profile. The oxygen atom in the furan ring acts as a critical hydrogen-bond acceptor, while the saturated cyclohexane ring provides a hydrophobic bulk that fits precisely into the hydrophobic pockets of various target proteins.

Oncology: Tubulin and Pin1 Inhibition

Recent advancements have highlighted the exceptional anticancer potential of THBF derivatives. Mechanistic studies reveal that specific THBF analogs act as potent inhibitors of tubulin polymerization. By binding to the colchicine site of tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[1]. Furthermore, highly substituted THBF derivatives have demonstrated selective inhibition of Pin1 (peptidyl-prolyl cis-trans isomerase), an enzyme frequently overexpressed in hepatocellular carcinoma. The rigid fused-ring system of THBF perfectly mimics the transition state of Pin1 substrates, suppressing oncogenic signaling[2].

Antimicrobial and Antimalarial Applications

Beyond oncology, the molecular hybridization of THBF with other pharmacophores (e.g., chromones or azides) has yielded potent antimicrobial and antimalarial agents. In silico docking studies confirm that the THBF core intercalates efficiently into the active sites of pathogenic enzymes, with the furan oxygen coordinating with critical active-site residues. For instance, novel THBF-4(2H)-one derivatives have shown superior efficacy against Plasmodium falciparum and Candida albicans compared to standard commercial therapeutics[3].

BiologicalPathway THBF Tetrahydrobenzofuran (THBF) Scaffold Tubulin Tubulin Polymerization Inhibition THBF->Tubulin Binds Colchicine Site Pin1 Pin1 Isomerase Inhibition THBF->Pin1 Selective Inhibition CellCycle G2/M Phase Cell Cycle Arrest Tubulin->CellCycle Disrupts Mitotic Spindle Apoptosis Apoptosis in Cancer Cells Pin1->Apoptosis Suppresses Oncogenesis CellCycle->Apoptosis Triggers Death Pathway

Fig 1: Mechanistic signaling pathway of THBF derivatives in oncology.

Advanced Synthetic Methodologies

The synthesis of highly functionalized THBF scaffolds requires precise control over regioselectivity and stereochemistry. Modern approaches prioritize atom economy and cascade reactions to rapidly build complexity from simple precursors.

Multicomponent Reactions (MCRs)

One-pot multicomponent reactions are the cornerstone of THBF library generation. The classic approach involves the coupling of a 1,3-cyclohexanedione (e.g., dimedone), a phenacyl bromide, and an aromatic aldehyde. The causality of this design is elegant: the dimedone provides a highly nucleophilic active methylene for an initial Knoevenagel condensation with the aldehyde. The resulting intermediate undergoes alkylation via the phenacyl bromide, followed by an intramolecular cyclization (often base-catalyzed) to forge the furan ring[4].

Bimetallic Asymmetric Catalysis

For the synthesis of chiral THBF derivatives with contiguous stereocenters, bimetallic tandem catalysis is employed. A groundbreaking protocol utilizes a gold(I)/chiral N,N′-dioxide-cobalt(II) dual catalyst system. The carbophilic gold(I) activates an acyclic enynone, triggering cycloisomerization to form a reactive furan-based diene. Simultaneously, the chiral Co(II) complex acts as a Lewis acid to activate an electron-deficient olefin, dictating the facial approach during the subsequent asymmetric Diels-Alder reaction[5].

SyntheticWorkflow Start Reagents: Dimedone + Phenacyl Bromide + Aromatic Aldehyde Catalyst Base Catalyst (e.g., Cs2CO3 or Pyridine) Start->Catalyst Condensation Knoevenagel Condensation Catalyst->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Formation Purification Crystallization & Chromatography Cyclization->Purification Product Functionalized THBF Scaffold Purification->Product

Fig 2: Logical workflow of the one-pot multicomponent synthesis of THBF.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints for the synthetic chemist.

Protocol A: Base-Catalyzed One-Pot MCR Synthesis of THBF-4(2H)-ones

Objective: Rapid assembly of a functionalized THBF library for structure-activity relationship (SAR) screening.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve dimedone (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in 10 mL of anhydrous ethanol.

  • Catalyst Addition: Add

    
     (0.5 mmol) to the mixture. The basic environment is critical to deprotonate the active methylene of dimedone, driving the Knoevenagel condensation.
    
  • Alkylation & Cyclization: Stir the mixture at room temperature for 15 minutes, then add the phenacyl bromide derivative (1.1 mmol) dropwise. Elevate the temperature to reflux (80°C).

  • Self-Validation (TLC): Monitor the reaction continuously via TLC (Hexane:EtOAc 7:3). The disappearance of the highly UV-active phenacyl bromide spot indicates the completion of the alkylation phase.

  • Workup: Upon completion (typically 2-4 hours), cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate.

  • Purification & Validation: Recrystallize from hot ethanol. Confirm the structure via

    
     NMR; the successful formation of the THBF core is validated by the complete disappearance of the active methylene protons of dimedone (~2.5 ppm) and the presence of characteristic aromatic and furan-associated signals.
    
Protocol B: Enantioselective Bimetallic Tandem Reaction

Objective: Synthesis of chiral THBF derivatives with four contiguous stereocenters.

  • Catalyst Preparation: In a glovebox, prepare a solution of the gold(I) catalyst (5 mol%) and the chiral N,N′-dioxide-cobalt(II) complex (10 mol%) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Add the acyclic enynone (0.2 mmol) and the electron-deficient olefin (0.3 mmol) to the catalyst solution at -20°C. The low temperature is essential to maximize the stereocontrol imparted by the Co(II) complex during the Diels-Alder step.

  • Self-Validation (NMR): Because intermediate isolation is impossible in this tandem sequence, extract a 0.1 mL aliquot after 12 hours, evaporate, and run a crude

    
     NMR. Calculate the diastereomeric ratio (dr) to assess the efficacy of the chiral ligand before proceeding.
    
  • Purification: Once full conversion is achieved, pass the mixture through a short pad of silica gel to remove the metal catalysts, followed by flash chromatography.

  • Chiral Validation: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column). A successful run should yield >90% ee.

Quantitative Structure-Activity Data

The following table synthesizes key quantitative biological data from recent literature, highlighting the broad-spectrum efficacy of various THBF derivatives.

Compound / DerivativeBiological Target / Cell LineQuantitative ActivityReference Source
p-Azidobenzoyl-THBF (4a) UO-31 (Renal Cancer)69.36% Growth Inhibition[Pandit et al., 2019][4]
THBF Derivative 30a HepG2 / MCF-7 (Oncology)Tubulin Inhibition (G2/M Arrest)[RSC Advances, 2023][2]
THBF Derivative 4f Plasmodium falciparumIC

= 1.60 µM
[Results in Chem., 2024][3]
THBF Derivative 4l Candida albicansMIC = 234 µM[Results in Chem., 2024][3]
THBF-Chromone Conjugate General AntimicrobialHigh Potency (Broad Spectrum)[Synthetic Comm., 2021][6]

Conclusion

The tetrahydrobenzofuran scaffold remains a highly privileged structure in medicinal chemistry due to its unique geometric and electronic properties. By leveraging advanced synthetic methodologies—such as multicomponent cascade reactions and bimetallic asymmetric catalysis—researchers can efficiently access highly functionalized and stereochemically complex THBF libraries. As demonstrated by their potent anti-tubulin, antimalarial, and antimicrobial properties, these scaffolds will continue to serve as critical starting points for next-generation drug discovery programs.

References

  • Synthesis of Functionalized Tetrahydrobenzofuran via Cascade Cycloaddition Involving Silyloxyallyl Cation Intermediate. National Institutes of Health (NIH).[Link]

  • One-pot three-component synthesis of a new series of tetrahydrobenzofuran-chromone conjugates. Synthetic Communications (Taylor & Francis).[Link]

  • Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study. Folia Medica / NIH.[Link]

  • Bimetallic Catalytic Tandem Reaction of Acyclic Enynones: Enantioselective Access to Tetrahydrobenzofuran Derivatives. Organic Letters (ACS Publications).[Link]

  • Synthesis and Microbial Evaluation of Versatile Base Catalyzed Chiral Tetrahydrobenzofuran Derivatives via Multicomponent Reaction. Letters in Drug Design & Discovery (Bentham Science Publishers).[Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances (RSC Publishing).[Link]

  • Cs2CO3-promoted one-pot synthesis of novel tetrahydrobenzofuran-4(2H)-ones: In vitro antimicrobial, antimalarial activity and in silico docking study. Results in Chemistry (ResearchGate).[Link]

Sources

Exploratory

Bioactive Benzofuran-3-Carboxylic Acid Derivatives: Synthetic Architectures and Therapeutic Targeting

Topic: Bioactive Benzofuran-3-Carboxylic Acid Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary The benzofura...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactive Benzofuran-3-Carboxylic Acid Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, historically validated by therapeutics like Amiodarone. However, recent focus has shifted toward benzofuran-3-carboxylic acid derivatives , a subclass offering distinct electronic properties and steric vectors compared to their C2-substituted counterparts. This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and mechanistic pathways of these derivatives, specifically targeting their utility as potent antimicrobial and anticancer agents.

Chemical Architecture & Synthetic Strategy

The Strategic Advantage of the C3-Carboxylate

Unlike C2-derivatives, the C3-carboxylic acid moiety provides a unique vector for hydrogen bonding interactions within enzyme active sites (e.g., Carbonic Anhydrase IX, Kinase domains). The proximity of the carboxylate to the benzene ring allows for electronic modulation of the core scaffold, influencing both lipophilicity (


) and metabolic stability.
Synthetic Workflow: The Coumarin Rearrangement Route

While classic Rap-Stoermer condensation is common, the oxidative rearrangement of coumarins offers a high-fidelity route to 3-carboxylic acid derivatives, particularly when accessing 2-substituted analogues. This pathway minimizes side reactions and allows for late-stage halogenation.

Visualization: Synthesis of Benzofuran-3-Carboxylic Acid Derivatives

SynthesisPath Start Substituted Salicylaldehyde Inter1 Coumarin Intermediate Start->Inter1 Knoevenagel Condensation Step2 Oxidative Rearrangement Inter1->Step2 Ring Contraction Reagent1 Cyclization (e.g., Diethyl malonate) Product Benzofuran-3-Carboxylic Acid Derivative Step2->Product Acidification Reagent2 OH- / H2O2 or Halogenation Deriv Esterification/ Amidation Product->Deriv Functionalization

Figure 1: Synthetic pathway transitioning from coumarin precursors to benzofuran-3-carboxylic acid scaffolds via oxidative ring contraction.

Standard Operating Procedure (SOP): Synthesis of Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate

Rationale: This protocol establishes the core scaffold used for subsequent halogenation to increase bioactivity.

Reagents:

  • 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid (Precursor)[1]

  • Dimethyl sulfate (Methylating agent)

  • Potassium carbonate (

    
    , Base)[2]
    
  • Acetone (Solvent)[2][3]

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 0.02 mol of the precursor acid in 30 mL of anhydrous acetone.

  • Activation: Add 0.02 mol of anhydrous

    
    . Stir for 15 minutes at room temperature to facilitate deprotonation.
    
  • Alkylation: Dropwise add 0.02 mol (or excess for dimethylation) of dimethyl sulfate. Caution: Dimethyl sulfate is highly toxic; use a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 5–10 hours. Monitor via TLC (Chloroform:Methanol 95:5) until the starting material spot disappears.
    
  • Workup: Filter the hot mixture to remove inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography (Eluent: Chloroform) to yield the methyl ester.

Validation Check:

  • Success Criteria:

    
    -NMR should show a singlet at 
    
    
    
    ppm (COOCH3).[2]
  • Yield Target: >75%.

Pharmacological Profile & SAR Analysis[4][5]

Structure-Activity Relationship (SAR) Matrix

Recent literature highlights that halogenation (specifically Bromine) at the C4, C5, or C6 positions significantly enhances cytotoxicity and antimicrobial potency.

Table 1: Comparative Bioactivity of Selected Derivatives

Compound IDSubstituents (C4/C5/C6)Target Organism/Cell LineActivity MetricKey Insight
Compound III 4-Br, 6-dibromoacetylStaphylococcus aureusMIC: 50

Halogen density increases membrane permeability.
Compound VI 4-Cl, 6-dichloroacetylCandida albicansMIC: 100

Chlorinated acetyl group enhances antifungal specificity.
Compound 9e 5-Br, Ureido-linkerMDA-MB-231 (Breast Cancer)

: 2.52

Targeted inhibition of hCA IX drives apoptosis.
Unsubstituted H, H, HS. aureus / K562InactiveThe core scaffold requires lipophilic decoration for activity.
Mechanistic Causality[6]
  • Antimicrobial: The poly-halogenated derivatives (e.g., Compound III) likely disrupt bacterial cell membranes due to increased lipophilicity (

    
    ), leading to leakage of intracellular electrolytes.
    
  • Anticancer: The 3-carboxylic acid derivatives, particularly those with sulfonamide or ureido linkers (e.g., Compound 9e), act as Carbonic Anhydrase IX (hCA IX) inhibitors . By disrupting pH regulation in hypoxic tumor cells, they trigger a cascade leading to apoptosis.

Mechanistic Deep Dive: Apoptosis Induction

The most potent derivatives have been shown to induce apoptosis in leukemia (K562) and breast cancer (MDA-MB-231) lines. The mechanism involves the upregulation of effector caspases.

Visualization: Apoptotic Signaling Pathway

ApoptosisPathway Drug Benzofuran-3-Carboxylic Acid Derivative Target Target Inhibition (hCA IX / Kinase) Drug->Target Binding pH Intracellular pH Disruption Target->pH Hypoxia Response Mito Mitochondrial Depolarization pH->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase37 Caspase-3/7 Execution Caspase9->Caspase37 Death Apoptosis (Cell Death) Caspase37->Death Cleavage of PARP

Figure 2: Proposed mechanism of action where benzofuran derivatives trigger the intrinsic apoptotic pathway via mitochondrial stress.

Future Perspectives

The benzofuran-3-carboxylic acid scaffold is evolving toward hybrid therapeutics .

  • Dual-Action Hybrids: Coupling the benzofuran core with 1,2,4-triazoles or quinolines to target multiple resistance mechanisms simultaneously.

  • PROTACs: Utilizing the carboxylic acid handle to attach E3 ligase ligands, facilitating the targeted degradation of oncogenic proteins.

Researchers should prioritize the functionalization of the C2 position with heterocyclic amines while maintaining the C3-carboxylate to maximize the "dual-anchor" binding mode observed in recent crystal structures.

References

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 2010.[1]

  • Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 2015.[4]

  • Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Omega, 2020.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[5][6]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 2019.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 4,5,6,7-Tetrahydrobenzofuran-3-Carboxylic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, scalable protocol for synthesizing 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid , a critical scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details a robust, scalable protocol for synthesizing 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid , a critical scaffold in the development of HCV NS5B polymerase inhibitors, anti-inflammatory agents, and molecular probes.

Executive Summary

The 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid moiety is a privileged structure in drug discovery, serving as a core pharmacophore for various bioactive molecules. While direct alkylation of cyclohexanone is possible, it often suffers from poor regioselectivity and poly-alkylation. This guide presents a high-fidelity Enamine Route , utilizing a morpholine intermediate to ensure exclusive regiocontrol and high yields. This protocol avoids the use of toxic mercury catalysts or expensive transition metals, relying instead on the robust Feist-Benary type annulation logic.

Key Advantages of This Protocol
  • Regiospecificity: The steric bulk of the morpholine enamine directs alkylation exclusively to the desired position.

  • Scalability: The workflow is designed for gram-to-multigram scale without chromatographic purification for intermediates.

  • Cost-Efficiency: Utilizes inexpensive commodity reagents (Cyclohexanone, Ethyl Bromopyruvate, Morpholine).

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected into two primary stages: the activation of cyclohexanone via enamine formation, followed by a [3+2] cyclocondensation with ethyl bromopyruvate.

Reaction Pathway[1][2][3][4][5][6]
  • Activation: Cyclohexanone is converted to 1-morpholinocyclohexene to generate a nucleophilic enamine species.

  • Annulation: The enamine attacks the highly electrophilic ketone of ethyl bromopyruvate .

  • Cyclization: Intramolecular O-alkylation and elimination of morpholine/HBr yields the furan ester.

  • Hydrolysis: Saponification converts the ester to the target carboxylic acid.

Synthesispathway Cyclohexanone Cyclohexanone (Starting Material) Enamine 1-Morpholinocyclohexene (Activated Nucleophile) Cyclohexanone->Enamine pTSA, Toluene Reflux (-H2O) Morpholine Morpholine (Reagent) Morpholine->Enamine Intermediate Acyclic Adduct (Transient) Enamine->Intermediate Alkylation EtBrPyr Ethyl Bromopyruvate (Electrophile) EtBrPyr->Intermediate Ester Ethyl 4,5,6,7-tetrahydro- benzofuran-3-carboxylate Intermediate->Ester Cyclization (-Morpholine HBr) Target 4,5,6,7-Tetrahydro- benzofuran-3-carboxylic acid Ester->Target 1. NaOH/EtOH 2. HCl

Caption: Logical workflow for the synthesis of the target furan acid via enamine activation.

Detailed Experimental Protocols

Phase 1: Synthesis of 1-Morpholinocyclohexene

Objective: Create the nucleophilic enamine species. Critical Parameter: Complete removal of water is essential to drive the equilibrium forward.

Reagents:

  • Cyclohexanone (1.0 equiv)[1]

  • Morpholine (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.01 equiv)

  • Toluene (Solvent)

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve Cyclohexanone (9.8 g, 100 mmol) and Morpholine (10.5 g, 120 mmol) in Toluene (100 mL).

  • Add a catalytic amount of pTSA (0.2 g).

  • Heat the mixture to vigorous reflux. Monitor the collection of water in the trap.

  • Continue reflux until water evolution ceases (approx. 3–5 hours).

  • Work-up: Cool the mixture and concentrate under reduced pressure (rotary evaporator) to remove toluene and excess morpholine.

  • Purification: Distill the residue under vacuum (bp ~118–120°C at 10 mmHg) to obtain the enamine as a clear, viscous oil.

    • Note: The crude enamine is sensitive to hydrolysis; store under nitrogen if not used immediately.

Phase 2: Annulation to Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Objective: Construct the furan ring via reaction with ethyl bromopyruvate. Mechanism: The enamine C-alkylation is followed by O-alkylation and aromatization.

Reagents:

  • 1-Morpholinocyclohexene (from Phase 1)

  • Ethyl Bromopyruvate (1.05 equiv)

  • Ethanol (Absolute) or Acetonitrile

Protocol:

  • Dissolve 1-Morpholinocyclohexene (16.7 g, 100 mmol) in anhydrous Ethanol (50 mL) or Acetonitrile (preferred for cleaner profiles).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise Addition: Add a solution of Ethyl Bromopyruvate (20.5 g, 105 mmol) in the reaction solvent (20 mL) slowly over 30 minutes. Caution: Ethyl bromopyruvate is a potent lachrymator. Handle in a fume hood.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Heat the mixture to reflux for 1 hour to ensure complete cyclization and elimination of the morpholine moiety.

  • Work-up: Concentrate the solvent. Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1N HCl (2 x 50 mL) to remove the liberated morpholine, followed by water and brine.

  • Dry over anhydrous

    
     and concentrate.
    
  • Purification: The crude ester is often pure enough for hydrolysis. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).

Phase 3: Saponification to the Target Acid

Objective: Hydrolyze the ethyl ester to the free carboxylic acid.

Protocol:

  • Dissolve the crude ester (approx. 19.4 g, 100 mmol theoretical) in Ethanol (50 mL).

  • Add 10% aqueous NaOH solution (50 mL, excess).

  • Stir at room temperature for 4 hours (or mild heat 50°C for 1 hour). Monitor by TLC (disappearance of ester spot).

  • Isolation: Concentrate to remove ethanol. The residue will be the sodium salt in water.

  • Cool the aqueous solution in an ice bath.

  • Acidification: Slowly add 6N HCl until pH ~2. The product will precipitate as a white/off-white solid.

  • Filter the solid and wash with cold water.

  • Recrystallization: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to obtain pure 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid .

Quantitative Data Summary

ParameterValue / ConditionNotes
Enamine Yield 75–85%Dependent on dryness of toluene.
Cyclization Yield 60–70%Exothermic reaction; control addition rate.
Hydrolysis Yield >90%Quantitative conversion is typical.
Overall Yield ~45–55%From Cyclohexanone.
Appearance White crystalline solidMP: ~166–168°C (Lit. value).
CAS Number 436085-66-4(Acid form); Ester: 24286-62-0.

Troubleshooting & Critical Controls

Common Failure Modes
  • Low Yield in Phase 2: Often caused by wet solvents. The enamine hydrolyzes back to cyclohexanone in the presence of water, which then reacts with bromopyruvate non-regioselectively.

    • Correction: Ensure the enamine is distilled and solvents are anhydrous.

  • Dark/Tar Formation: Ethyl bromopyruvate is thermally unstable and can polymerize.

    • Correction: Use fresh or vacuum-distilled ethyl bromopyruvate. Keep the addition temperature low (0°C).

  • Incomplete Cyclization:

    • Correction: Ensure the reflux step in Phase 2 is maintained for at least 1 hour to drive the elimination of the morpholine salt.

Safety Considerations
  • Ethyl Bromopyruvate: Severe lachrymator and skin irritant. Double-glove and use a functional fume hood.

  • Morpholine: Corrosive and flammable.

References

  • Stetter, H., & Lauterbach, R. (1962). Über die Reaktion von Enaminen mit α-Halogen-ketonen und -aldehyden. Justus Liebigs Annalen der Chemie , 655(1), 20-26.

  • Bisagni, E., et al. (1968). New Synthesis of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid Derivatives. Bulletin de la Société Chimique de France, 12, 4859.
  • Donahue, M. G., et al. (2012). Flow Microwave Technology and Microreactors in Synthesis. ConnectSci (Organic Process Research) . (Describing modern flow adaptations of the bromopyruvate condensation).

  • PubChem Compound Summary. (2023). 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid.[2] CID 21185192.[2]

  • World Intellectual Property Organization. (2015). WO2015112754A1: Furo-3-carboxamide derivatives and methods of use. (Cites the specific use and synthesis of the target acid).

Sources

Application

Application Note: Optimized Amide Coupling Protocols for 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid

Executive Summary This guide details the strategic protocols for synthesizing amides from 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS: 436085-66-4).[1] Unlike simple benzoic acids, this substrate presents a uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic protocols for synthesizing amides from 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS: 436085-66-4).[1] Unlike simple benzoic acids, this substrate presents a unique electronic profile due to the electron-rich furan ring fused with a saturated cyclohexane moiety.

While standard coupling conditions often suffice, the C3-position of the furan ring is electronically coupled to the oxygen lone pairs, increasing the electron density at the carbonyl carbon. This can slightly reduce electrophilicity compared to electron-deficient aryl acids, necessitating robust activation strategies. Furthermore, the lipophilic nature of the tetrahydrobenzofuran scaffold requires specific solvent choices to prevent precipitation of intermediates.

This document provides three validated workflows:

  • Method A (HATU/DIEA): The "Gold Standard" for discovery chemistry and library synthesis.

  • Method B (Oxalyl Chloride): For sterically hindered amines or gram-scale batches.[1]

  • Method C (T3P® - Propylphosphonic Anhydride): A green, low-epimerization route for process optimization.[1]

Chemical Profile & Strategic Considerations

Substrate Analysis[1]
  • Compound: 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid[1][2][3]

  • Molecular Weight: 166.17 g/mol [3]

  • pKa (Estimated): ~3.8 – 4.2 (Slightly less acidic than benzoic acid due to alkyl donation from the fused ring).

  • Solubility: Soluble in DMF, DMSO, DCM, THF. Sparingly soluble in water/acidic media.

  • Stability: The furan ring is acid-sensitive; avoid prolonged exposure to strong Lewis acids or high temperatures (>100°C) in the presence of protic acids to prevent ring opening or polymerization.[1]

Mechanistic Implication

The fusion of the cyclohexane ring (4,5,6,7-position) donates electron density into the furan system. This makes the aromatic system electron-rich.[1] Consequently, the carbonyl carbon at C3 is less electrophilic than in nitro- or halo-benzoic acids.[1]

  • Implication: Weak coupling reagents (e.g., Carbodiimides like EDC without additives) may lead to sluggish reaction rates or incomplete conversion.

  • Solution: Use "Uronium" (HATU) or "Phosphonium" (PyBOP) reagents that generate a highly reactive active ester, or convert to the acid chloride.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal protocol based on your specific amine partner and scale.

CouplingLogic Start Start: 4,5,6,7-Tetrahydrobenzofuran-3-COOH ScaleCheck Scale / Amine Type? Start->ScaleCheck SmallScale < 100 mg or Library Synthesis ScaleCheck->SmallScale Discovery LargeScale > 1 g or Process Development ScaleCheck->LargeScale Scale-up Hindered Non-Nucleophilic / Sterically Hindered Amine ScaleCheck->Hindered Difficult Substrate HATU Method A: HATU/DIEA (High Success Rate) SmallScale->HATU AcidCl Method B: Oxalyl Chloride (Max Reactivity) LargeScale->AcidCl Alternative T3P Method C: T3P (EtOAc) (Easy Workup / Green) LargeScale->T3P Preferred Hindered->AcidCl

Figure 1: Strategic decision tree for amide coupling reagent selection.

Experimental Protocols

Method A: HATU Activation (Discovery Scale)

Best for: Rapid synthesis, valuable amines, high-throughput libraries. Mechanism: Formation of the OAt-active ester, which is highly reactive toward amines.

Reagents:

  • Acid: 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (1.0 equiv)[1][3]

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.1 – 1.2 equiv)[1]

  • Base: DIEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Protocol:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIEA (3.0 equiv) followed by HATU (1.1 equiv). The solution should turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes.

    • Note: This pre-activation step ensures the active ester is formed before the amine is introduced, reducing potential side reactions with the amine.

  • Coupling: Add the amine (1.1 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[4][5]

    • Success Marker: LCMS should show complete consumption of the acid (MW 166) and appearance of the Product Mass [M+H]+.

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash with sat. LiCl (aq) x 2 (removes DMF).[4]

    • Wash with sat. NaHCO₃ x 1 (removes unreacted acid/HOBt).

    • Wash with Brine x 1.

    • Dry over Na₂SO₄, filter, and concentrate.[4]

Method B: Acid Chloride Generation (Difficult Amines)

Best for: Anilines, electron-deficient amines, or when HATU fails. Mechanism: Conversion to the highly electrophilic acyl chloride using Oxalyl Chloride.

Reagents:

  • Acid: 1.0 equiv[4][5]

  • Reagent: Oxalyl Chloride (1.5 equiv)[1]

  • Catalyst: DMF (1-2 drops)[1]

  • Solvent: DCM (Dichloromethane)[1]

  • Base: Et₃N (Triethylamine) or Pyridine (for the coupling step)

Protocol:

  • Chlorination: Suspend the carboxylic acid in anhydrous DCM (0.2 M) under N₂ atmosphere.

  • Catalysis: Add a catalytic amount of DMF (1–2 drops).

    • Critical: DMF acts as a catalyst to form the Vilsmeier-Haack intermediate, essential for smooth reaction.

  • Addition: Dropwise add Oxalyl Chloride (1.5 equiv) at 0°C. Gas evolution (CO/CO₂) will occur.

  • Activation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solution becomes clear.

  • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh DCM.

  • Coupling: Add the amine (1.0 equiv) and Et₃N (2.0 equiv) to the acid chloride solution at 0°C.

  • Workup: Quench with water, separate layers, wash with 1N HCl (if product is not basic) and NaHCO₃.

Method C: T3P (Propylphosphonic Anhydride)

Best for: Scalable process chemistry, simple workup (water-soluble byproducts).

Reagents:

  • Acid: 1.0 equiv[4][5]

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1]

  • Base: Pyridine or DIEA (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF[1]

Protocol:

  • Combine: Charge acid, amine, and base into the reactor/flask with EtOAc.

  • Addition: Add T3P solution dropwise at 0°C – RT.

  • Reaction: Stir at RT. T3P reactions are generally slower; heating to 50°C may be required for this sterically hindered acid.

  • Workup: Wash the organic phase with water, 1N NaOH, and 1N HCl. The phosphorus byproducts are water-soluble, leaving very clean product in the organic layer.

Data Summary & Reagent Comparison

FeatureHATU (Method A)Oxalyl Chloride (Method B)[1]T3P (Method C)
Reactivity Very HighExtremeModerate
Scale Suitability mg to gg to kgg to kg
Byproduct Removal Chromatography often neededEvaporation/WashAqueous Wash (Excellent)
Moisture Sensitivity LowHighLow
Cost HighLowModerate
Recommended For Initial screening, librariesUnreactive amines (anilines)Process scale-up

Troubleshooting: The Self-Validating System

Use this table to diagnose failure modes. The protocol is "self-validating" if you check intermediates at specific checkpoints.

ObservationDiagnosisCorrective Action
LCMS shows Acid mass (166) unchanged Activation failure.[1]Method A: Ensure DIEA is fresh/dry. Method B: Check if DMF catalyst was added.
LCMS shows "Dimer" or Anhydride Slow amine addition.Increase amine equivalents or concentration. Ensure amine is fully dissolved.
Low Yield with Aniline Nucleophile too weak.Switch to Method B (Acid Chloride) or heat Method A to 50°C.
Product stuck in DMF Workup failure.Use the LiCl wash method (5x wash) to extract DMF from the organic layer.[4]

References

  • General Amide Coupling: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • HATU Mechanism: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society, 115(10), 4397-4398. Link[1]

  • T3P Applications: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Tetrahydrobenzofuran Synthesis: BenchChem Technical Support. (2025).[3][4][5][6][8] Amide Coupling Reactions with Electron-Rich Amines. Link[1]

  • Furan Reactivity: Keay, B. A. (2002). Synthetic Applications of Furan Diels-Alder Chemistry. Chemical Reviews. Link[1]

Sources

Method

Esterification conditions for tetrahydrobenzofuran-3-carboxylic acid

Application Note: Optimized Esterification Protocols for 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid Executive Summary This application note details field-proven protocols for the esterification of 4,5,6,7-tetrahydrob...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Esterification Protocols for 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid

Executive Summary

This application note details field-proven protocols for the esterification of 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (THBF-3-COOH) . This scaffold is a critical intermediate in the synthesis of bioactive compounds, including receptor agonists and kinase inhibitors. Due to the unique electronic properties of the fused furan-cyclohexene system, standard esterification conditions must be tuned to prevent side reactions such as furan ring opening or polymerization. This guide presents three distinct methodologies: Fischer Esterification (for scalability), Acyl Chloride Activation (for sterically hindered alcohols), and Carboxylate Alkylation (for mild, acid-sensitive conditions).

Strategic Considerations & Mechanistic Insight

The 4,5,6,7-tetrahydrobenzofuran moiety combines an electron-rich furan ring with a flexible cyclohexene ring.

  • Electronic Factors: The C3-position is conjugated with the furan oxygen, making the carboxylic acid less electrophilic than simple aliphatic acids. Activation is often required.

  • Stability: While more stable than simple furans, the system can degrade under harsh oxidative conditions or prolonged exposure to strong Lewis acids.

  • Solubility: The free acid has limited solubility in non-polar solvents (Hexane, Toluene) but dissolves well in alcohols and polar aprotic solvents (DMF, DMSO).

Decision Matrix: Method Selection
FeatureMethod A: Fischer Esterification Method B: Acyl Chloride Activation Method C: Carboxylate Alkylation
Scale Multi-gram to KilogramGram to Multi-gramMilligram to Gram
Reagent Cost LowMediumMedium/High
Conditions Acidic RefluxAcidic / Moisture SensitiveBasic / Mild
Substrate Simple Alcohols (MeOH, EtOH)Complex/Hindered AlcoholsAlkyl Halides (MeI, BnBr)
Byproducts WaterSO₂, HClPotassium Salts

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Scalable Route)

Best for: Synthesis of methyl or ethyl esters on a large scale.

Concept: Equilibrium-driven reaction utilizing the alcohol as both reactant and solvent.

Reagents:

  • Substrate: 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol or Ethanol (10-20 volumes)

  • Catalyst: Concentrated H₂SO₄ (0.1 - 0.5 equiv) or Thionyl Chloride (in situ HCl generation)

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with THBF-3-COOH (10 g, 60.2 mmol).

  • Solvent Addition: Add anhydrous Methanol (100 mL). Stir to create a suspension.

  • Catalyst Addition:

    • Option 1 (H₂SO₄): Add conc. H₂SO₄ (1.0 mL) dropwise.

    • Option 2 (SOCl₂ - Preferred for dryness): Cool to 0°C. Add SOCl₂ (1.5 equiv) dropwise. The reaction with methanol generates anhydrous HCl in situ.

  • Reflux: Heat the mixture to reflux (65°C for MeOH) for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove excess alcohol (approx. 80% volume).

    • Dilute residue with EtOAc (100 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize acid.

    • Wash with Brine (50 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Usually not required. Recrystallize from Hexane/EtOAc if necessary.

Method B: Acyl Chloride Activation (High-Efficiency Route)

Best for: Coupling with expensive, valuable, or sterically hindered alcohols.

Concept: Conversion to the highly reactive acid chloride intermediate, followed by nucleophilic attack by the alcohol.

Reagents:

  • Substrate: THBF-3-COOH (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (2.0 - 5.0 equiv) or Oxalyl Chloride (1.2 equiv) + cat. DMF.[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol:

  • Activation:

    • Dissolve THBF-3-COOH (5.0 g) in dry DCM (50 mL) under N₂ atmosphere.

    • Add catalytic DMF (2-3 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases.

  • Evaporation (Critical): Concentrate the reaction mixture to dryness to remove excess activating agent and HCl. Re-dissolve the crude acid chloride in dry DCM (20 mL).

  • Esterification:

    • In a separate flask, dissolve the target Alcohol (1.1 equiv) and Triethylamine (1.5 equiv) in DCM (30 mL).

    • Add the acid chloride solution dropwise at 0°C.

    • Stir at RT for 4–16 hours.

  • Quench: Add water (20 mL) to hydrolyze unreacted acid chloride.

  • Isolation: Separate organic layer, wash with 1M HCl (to remove amine), then Sat. NaHCO₃. Dry and concentrate.

Method C: Carboxylate Alkylation (Mild Route)

Best for: Small-scale synthesis or acid-sensitive substrates.

Concept: S_N2 displacement of an alkyl halide by the carboxylate anion.

Reagents:

  • Substrate: THBF-3-COOH (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).

  • Electrophile: Alkyl Iodide/Bromide (1.2 equiv).

  • Solvent: DMF or Acetone.

Step-by-Step Protocol:

  • Salt Formation: Dissolve THBF-3-COOH (1.0 g) in DMF (10 mL). Add K₂CO₃ (1.66 g). Stir for 15 mins at RT.

  • Alkylation: Add Alkyl Iodide (e.g., Methyl Iodide, 1.2 equiv) dropwise.

  • Reaction: Stir at RT (for MeI) or 60°C (for hindered bromides) for 3–6 hours.

  • Workup: Pour mixture into ice water (50 mL). The ester often precipitates as a solid. Filter and wash with water.[2]

    • If oil forms: Extract with Et₂O, wash with water (3x to remove DMF), dry, and concentrate.

Visualization of Reaction Pathways

Esterification_Pathways Acid THBF-3-COOH (Starting Material) Fischer Method A: Fischer Esterification (H+ / ROH) Acid->Fischer Reflux AcylCl_Step Method B: Activation (SOCl2 / (COCl)2) Acid->AcylCl_Step 0°C -> RT Base_Step Method C: Deprotonation (K2CO3 / DMF) Acid->Base_Step RT Equilibrium Tetrahedral Intermediate Fischer->Equilibrium Protonation Ester_A Alkyl Ester (High Yield) Equilibrium->Ester_A - H2O AcidChloride Acid Chloride Intermediate AcylCl_Step->AcidChloride - SO2 / HCl Ester_B Complex Ester (Steric Control) AcidChloride->Ester_B + ROH / Et3N Carboxylate Carboxylate Anion Base_Step->Carboxylate - H+ Ester_C Alkyl Ester (Mild Cond.) Carboxylate->Ester_C + R-X (SN2)

Figure 1: Decision tree and mechanistic flow for the three esterification protocols.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) Equilibrium limitation (Water buildup).Use a Dean-Stark trap (if using Toluene/EtOH) or add molecular sieves. Switch to Method B.
Dark/Black Reaction Mixture Polymerization of furan ring.Reduce temperature.[2] Ensure inert atmosphere (N₂). Avoid excessive acid concentration.
Product is an Oil (Recrystallization fails) Impurities or inherent property.Perform high-vacuum drying to remove solvent traces. Use column chromatography (SiO₂, Hex/EtOAc).[3]
Low Yield (Method B) Hydrolysis of Acid Chloride.Ensure all glassware is oven-dried. Use fresh SOCl₂/Oxalyl Chloride. Avoid wet solvents.

References

  • PubChem. 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid | C9H10O3.[4][5] National Library of Medicine. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • LibreTexts Chemistry. Reactions of Carboxylic Acids with Thionyl Chloride. [Link]

Sources

Application

Application Note: 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid and its 4-Oxo Derivatives in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold synthesis, downstream functionalization, and pharmacological applications. Executive Summary & Structural Ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold synthesis, downstream functionalization, and pharmacological applications.

Executive Summary & Structural Rationale

In modern medicinal chemistry, the search for versatile, rigid, and functionalizable scaffolds is paramount. 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid and its oxidized derivative, 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid , represent a privileged class of heterocyclic building blocks [1].

The architectural brilliance of this scaffold lies in its dual nature:

  • The Furan Core: Provides a stable, heteroaromatic system capable of participating in

    
     stacking and hydrogen bonding within target protein pockets.
    
  • The Aliphatic Cyclohexene/Cyclohexanone Ring: The partially saturated ring—particularly when harboring a C4-ketone—breaks molecular planarity, improving solubility and providing a highly reactive electrophilic center for late-stage functionalization (e.g., reductive amination, Grignard additions) [1, 2].

  • The C3-Carboxylic Acid: Serves as an essential anchoring moiety. It can form critical salt bridges with basic amino acid residues (such as Lysine or Arginine) in target binding sites, or act as a synthetic handle for amide coupling during combinatorial library generation [3].

These structural features have led to the scaffold's successful deployment in the development of antitumor agents, antimicrobial unnatural flavonoids, and lysine-reactive covalent binders targeting Pleckstrin Homology (PH) domains[3, 4, 5].

Physicochemical Profiling

Understanding the baseline physicochemical properties of these intermediates is critical for predicting their behavior in both synthetic workflows and biological assays.

Table 1: Quantitative Physicochemical Data of Key Tetrahydrobenzofuran Intermediates

Compound NameCAS NumberMolecular Weight ( g/mol )pKa (Predicted)Key Reactive MoietiesPrimary Pharmaceutical Application
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid56671-28-4180.163.74 ± 0.20C4-Ketone, C3-CarboxylPH domain covalent binders; Propala intermediate [1, 3].
2-Methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid103204-90-6194.18~3.80C2-Methyl, C4-Ketone, C3-CarboxylAntitumor combinatorial libraries [2, 4].
4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid436085-66-4166.17~4.10C3-CarboxylGeneral scaffold for agrochemicals and non-covalent inhibitors.

Synthetic Workflows & Mechanisms

To fully leverage this scaffold, researchers must understand both its de novo construction and its downstream derivatization pathways.

Synthesis A Resorcinol + KOH (Hydrogenation via Active Ni) B Potassium 3-ketocyclohex-1-enolate (Aliphatic Precursor) A->B Selective Reduction C Ethyl Bromopyruvate (Alkaline Cyclization) B->C Nucleophilic Addition D 4-Oxo-4,5,6,7-tetrahydrobenzofuran- 3-carboxylic acid C->D Intramolecular Aldol & Acidification E Ammonolysis / Reductive Amination (N-insertion at C4) D->E C4-Ketone Modification F Oxidative Aromatization (Molecular Iodine / Methanol) D->F Ring Dehydrogenation G Combinatorial Library (Antitumor / Antimicrobial) E->G Diversification F->G Planar Pharmacophore

Caption: Retrosynthetic workflow and downstream functionalization of the tetrahydrobenzofuran scaffold.

Protocol 1: De Novo Synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic Acid

This protocol outlines the construction of the fused bicyclic system starting from simple precursors [1].

Step 1: Preparation of the Aliphatic Precursor

  • Action: Dissolve resorcinol in a methanol solution containing potassium hydroxide. Introduce hydrogen gas under the catalytic action of active Raney Nickel.

  • Causality: Resorcinol is highly aromatic. Raney Nickel is specifically chosen because it selectively reduces the aromatic ring without over-reducing the resulting enol/ketone tautomers under mild alkaline conditions. This generates potassium 3-ketocyclohex-1-enolate, providing the necessary desymmetrized aliphatic cyclic precursor.

  • Validation: Monitor hydrogen uptake; cessation indicates the completion of the reduction phase.

Step 2: Bimolecular Cyclization

  • Action: To the enolate solution, add ethyl bromopyruvate dropwise under strictly alkaline conditions.

  • Causality: The alpha-bromo group of the pyruvate acts as a potent electrophile for the enolate's nucleophilic attack. Subsequently, the pyruvate's ketone undergoes an intramolecular aldol-type condensation with the cyclohexane ring. The alkaline environment drives the dehydration step, forcing the aromatization of the newly formed furan heterocycle.

Step 3: Saponification and Acidification

  • Action: Treat the resulting ester with 50 wt% NaOH at reflux, followed by acidification with 1M–6M HCl until a precipitate forms.

  • Causality: Alkaline hydrolysis cleaves the ethyl ester. Subsequent acidification protonates the carboxylate to yield the free 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid. Isolating the free acid is critical, as the unmasked carboxyl group is required to prevent steric hindrance during subsequent protein-ligand salt bridge formation, or to serve as a reactive handle for amide-linked library generation [1, 3].

Protocol 2: Oxidative Aromatization via Molecular Iodine

For Structure-Activity Relationship (SAR) studies requiring a fully planar, conjugated pharmacophore, the partially saturated ring must be dehydrogenated.

Step 1: Reagent Assembly

  • Action: Dissolve the 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative in anhydrous methanol. Add 1.2 equivalents of molecular iodine (

    
    ).
    
  • Causality: While reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or

    
     can be used, molecular iodine is selected as an expedient, mild, and inexpensive oxidant. It efficiently promotes the dehydrogenation of the cyclohexanone moiety without causing unwanted transesterification or destructive over-oxidation of the furan core [6].
    
  • Validation: The reaction progress is self-indicating to a degree (fading of the iodine color) and should be confirmed via LC-MS, looking for the loss of 2 atomic mass units (

    
    ) corresponding to aromatization [6].
    

Pharmacological Applications

The 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid scaffold is not a passive structural element; it actively dictates target engagement.

Mechanism N1 Tetrahydrobenzofuran Scaffold N2 C3-Carboxylic Acid (H-Bonding / Salt Bridge) N1->N2 Structural feature N3 C4-Ketone / Electrophile (Target Engagement) N1->N3 Structural feature N4 Pleckstrin Homology (PH) Domain (Lysine-Reactive Pocket) N2->N4 Anchoring & Orientation N3->N4 Covalent Bond Formation N5 Pathway Inhibition & Phenotypic Response N4->N5 Signal Transduction Blockade

Caption: Pharmacological mechanism of tetrahydrobenzofuran derivatives in covalent target engagement.

A. Lysine-Reactive Covalent Binders (PH Domain Targeting)

Pleckstrin Homology (PH) domains are notoriously difficult to target due to their shallow binding pockets. Researchers have successfully utilized 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid as a fragment hit to design covalent binders [3].

  • Mechanism: The carboxylic acid at the C3 position mimics endogenous ligand interactions, anchoring the molecule via salt bridges. Meanwhile, the C4-ketone (or an electrophilic derivative synthesized from it) is precisely oriented to react with a proximal, non-catalytic Lysine residue within the PH domain, forming a permanent covalent adduct that silences the protein's signaling capability [3].

B. Antitumor Combinatorial Libraries

Derivatives such as 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester have been identified as potent lead compounds against tumorigenic cell lines [4].

  • Mechanism: By utilizing the carboxylic acid as a diversification point (converting it into various esters and amides), researchers can rapidly generate combinatorial libraries. The rigid bicyclic core ensures that the appended functional groups are projected into the correct 3D chemical space to disrupt tumor cell proliferation pathways [4].

C. Antimicrobial Unnatural Flavonoids

The scaffold is also utilized to synthesize unnatural flavonoid mimics.

  • Mechanism: Because sulfur cannot be easily inserted into the benzofuranoid nucleus post-cyclization, the 4-oxo-4,5,6,7-tetrahydrobenzofuran core is specifically chosen to undergo ammonolysis or reductive amination. This inserts nitrogen into the system, creating indole-like or unnatural flavonoid structures that exhibit novel antimicrobial properties against resistant strains [5].

References

  • 4-OXO-4,5,6,7-TETRAHYDROBENZO[B]FURAN-3-CARBOXYLIC ACID - ChemicalBook Source: ChemicalBook URL
  • 103204-90-6 (2-Methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid)
  • Targeting a Pleckstrin Homology Domain with a Lysine-Reactive Covalent Binder Source: bioRxiv URL
  • Source: PubMed (Chem Pharm Bull)
  • Source: PMC (Bioorg Med Chem Lett)
  • Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds Source: MDPI URL
Method

Application Notes and Protocols: A Modular Approach to the Preparation of Tetrahydrobenzofuran-3-carboxamides for Drug Discovery

Abstract The tetrahydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds, demonstrating a wide array of pharmacological activities.[1][2] This application note...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in biologically active compounds, demonstrating a wide array of pharmacological activities.[1][2] This application note provides a detailed, field-proven guide for the synthesis of a diverse library of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamides. We present a robust and modular two-step synthetic sequence commencing from the commercially available 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. The protocols are designed for adaptability, enabling medicinal chemists and drug discovery scientists to rapidly generate a multitude of analogs for structure-activity relationship (SAR) studies. The causality behind experimental choices, self-validating system design, and comprehensive referencing are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Tetrahydrobenzofuran Core

The benzofuran moiety and its saturated and partially saturated derivatives are central pharmacophores in medicinal chemistry.[1] These structures are present in numerous natural products and have been successfully incorporated into a variety of clinically approved drugs.[3] The tetrahydrobenzofuran core, in particular, offers a three-dimensional architecture that is highly desirable for exploring chemical space in drug discovery programs. The rigidity of the bicyclic system, combined with the hydrogen bonding capabilities of the furan oxygen and the potential for diverse functionalization, makes it an attractive scaffold for targeting a range of biological entities, including enzymes and receptors.

Specifically, the introduction of a carboxamide functional group at the C3 position provides a key interaction point. The amide bond is a cornerstone of peptide and protein structure, and as such, amide-containing small molecules can effectively mimic peptide ligands or interact with the active sites of enzymes. The N-substituent of the carboxamide can be readily varied, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for developing viable drug candidates. This guide details a streamlined synthetic approach to access these valuable compounds.

Overall Synthetic Strategy

The preparation of the target carboxamides is achieved through a reliable two-step sequence designed for efficiency and versatility, making it ideal for the generation of a chemical library.

  • Esterification: The commercially available starting material, 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1) , is first converted to its corresponding ethyl ester (2) . This step enhances the solubility of the scaffold in organic solvents and provides a stable, easily purified intermediate.

  • Amidation: The ethyl ester (2) is then subjected to direct aminolysis with a diverse panel of primary and secondary amines to yield the final 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamides (3a-n) . This one-pot reaction allows for the rapid introduction of a wide range of substituents, facilitating comprehensive SAR studies.

Synthetic_Scheme cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation SM Carboxylic Acid (1) INT Ethyl Ester (2) SM->INT EtOH, H₂SO₄ (cat.) Reflux INT2 Ethyl Ester (2) PROD Carboxamide Library (3a-n) INT2->PROD Heat or Lewis Acid Catalyst Amine R¹R²NH (excess) Amine->PROD

Figure 1: High-level overview of the two-step synthetic sequence.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Expected observations, such as color changes and the formation of precipitates, are noted. In-process checks using Thin Layer Chromatography (TLC) are described to monitor reaction completion.

Protocol 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (2)

This protocol details a classic Fischer esterification. The use of a catalytic amount of strong acid in an excess of alcohol (which acts as both reagent and solvent) drives the equilibrium towards the ester product.

  • Materials:

    • 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1) (CAS: 56671-28-4)[4][5]

    • Anhydrous Ethanol (EtOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Ethyl Acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid (1) (10.0 g, 55.5 mmol).

    • Add anhydrous ethanol (150 mL) to the flask. Stir the suspension.

    • Carefully add concentrated sulfuric acid (1.5 mL, ~28 mmol) dropwise to the stirred suspension. (Causality: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.)

    • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). The starting material should be consumed, and a new, less polar spot corresponding to the ester product should appear.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a 500 mL beaker containing ice water (200 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL, Caution: CO₂ evolution ) and brine (1 x 100 mL). (Causality: The bicarbonate wash neutralizes the acidic catalyst and removes any unreacted carboxylic acid.)

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude oil or solid.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure ethyl ester (2) as a white to off-white solid.

  • Expected Yield: 85-95%

  • Characterization (Exemplary):

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.15 (s, 1H), 4.38 (q, J = 7.1 Hz, 2H), 2.78 (t, J = 6.0 Hz, 2H), 2.50 (t, J = 6.5 Hz, 2H), 2.15 (m, 2H), 1.40 (t, J = 7.1 Hz, 3H).

    • MS (ESI): m/z 209.08 [M+H]⁺.

Protocol 2: General Procedure for the Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamides (3a-n)

This protocol describes the direct aminolysis of the ethyl ester intermediate. Using the amine as both reagent and solvent, or in large excess, effectively drives the reaction to completion. For less reactive amines, heating is required.

  • Materials:

    • Ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (2)

    • A selection of primary and secondary amines (e.g., benzylamine, morpholine, piperidine, aniline derivatives)

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl) solution

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • In a pressure tube or a sealed vial, add ethyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (2) (208 mg, 1.0 mmol).

    • Add the desired amine (5-10 equivalents). If the amine is a solid, it can be dissolved in a minimal amount of a suitable solvent like NMP or used with just 2-3 equivalents in a solvent like ethanol.

    • Seal the vessel and heat the mixture to 80-120°C for 12-24 hours. (Causality: Heating provides the necessary activation energy for the nucleophilic acyl substitution, where the amine attacks the ester carbonyl, leading to the displacement of ethanol.)

    • Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

    • Cool the reaction to room temperature. If excess amine is volatile, it can be removed under reduced pressure.

    • Dissolve the residue in ethyl acetate or DCM (50 mL).

    • Wash the organic solution with 1 M HCl (2 x 25 mL) to remove excess basic amine.

    • Wash with saturated NaHCO₃ solution (1 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The crude product is then purified by flash chromatography or recrystallization to yield the pure carboxamide derivative.

Library Generation and Data Presentation

The versatility of Protocol 2 allows for the creation of a large library of analogs. Below is a representative table summarizing the results for a small, diverse set of amines.

CompoundAmine (R¹R²NH)Yield (%)M.p. (°C)[M+H]⁺ (m/z)
3a Benzylamine85145-147270.12
3b Morpholine91162-164248.11
3c Cyclopropylamine78133-135220.11
3d Aniline72178-180256.10
3e 4-Fluoroaniline75191-193274.09
3f N-Methylpiperazine88155-157263.15

Workflow Visualization

The following diagram illustrates the logical flow from starting material acquisition to final compound analysis, a typical workflow in a drug discovery setting.

Discovery_Workflow cluster_synthesis Synthesis Module cluster_purification Purification & Analysis cluster_screening Screening Cascade start Procure Starting Material (Compound 1) ester Protocol 1: Esterification to (2) start->ester amide Protocol 2: Parallel Amidation ester->amide purify Purification (Chromatography/ Recrystallization) amide->purify analyze QC Analysis (LC-MS, NMR) purify->analyze library Compound Library (3a-n) analyze->library assay Biological Screening (In vitro assays) library->assay sar SAR Analysis assay->sar sar->amide Design Next-Gen Compounds

Figure 2: A typical drug discovery workflow utilizing the described protocols.

Conclusion

This application note provides a comprehensive and modular strategy for the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamides. The protocols are robust, scalable, and amenable to the rapid generation of compound libraries essential for modern drug discovery. By explaining the rationale behind key experimental steps and providing a clear, logical workflow, this guide empowers researchers to efficiently explore the chemical space around this valuable scaffold, accelerating the identification of new therapeutic candidates.

References

  • RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Royal Society of Chemistry. [1]

  • Hayakawa, I., Shioya, R., Agatsuma, T., & Sugano, Y. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin, 53(6), 638-40.

  • MDPI. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [3]

  • Oschmann, M., Johansson Holm, L., & Verho, O. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 24(10), 1956. [3]

  • Synchem. (n.d.). 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. [4]

  • Sigma-Aldrich. (n.d.). 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. [5]

  • Patents Google. (1984). Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative. [6][7][8]

  • Valizadeh, H., & Shomali, M. (2010). A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. Journal of the Brazilian Chemical Society.

Sources

Application

Functionalization of the C-2 position in tetrahydrobenzofuran-3-carboxylic acid

Application Note: High-Precision Functionalization of the C-2 Position in 4,5,6,7-Tetrahydrobenzofuran-3-Carboxylic Acid Executive Summary The 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (THBFA) scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Functionalization of the C-2 Position in 4,5,6,7-Tetrahydrobenzofuran-3-Carboxylic Acid

Executive Summary

The 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (THBFA) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, anti-inflammatory agents, and DNA intercalators. While the C-3 carboxylic acid provides a handle for amidation or esterification, the C-2 position is the critical vector for increasing molecular complexity and tuning potency.

This guide details the three primary methodologies for C-2 functionalization:

  • Palladium-Catalyzed C-H Activation: For installing aryl and heteroaryl groups.[1]

  • Directed Ortho-Lithiation (DoM): For alkylation, halogenation, and silylation.

  • De Novo Assembly: For introducing amino or complex alkyl groups during ring formation.

Strategic Decision Matrix

Before selecting a protocol, the synthetic chemist must analyze the desired substituent and substrate stability.

DecisionMatrix Start Target: C-2 Functionalized THBFA Scaffold Q1 What is the desired C-2 Substituent? Start->Q1 Aryl Aryl / Heteroaryl Q1->Aryl AlkylHalo Alkyl / Halogen / Silyl Q1->AlkylHalo Amino Amino / Amido Q1->Amino MethodA Method A: Pd-Catalyzed C-H Arylation (Direct Arylation) Aryl->MethodA High Atom Economy MethodB Method B: Directed Lithiation (DoM) (LiHMDS/n-BuLi) AlkylHalo->MethodB Hard Nucleophiles MethodC Method C: Gewald-Type Synthesis (De Novo Assembly) Amino->MethodC Ring Construction

Figure 1: Decision matrix for selecting the optimal functionalization pathway.

Chemical Logic & Mechanism

Regioselectivity Insight

Unlike simple furans, where competition exists between C-2 and C-5, the 4,5,6,7-tetrahydrobenzofuran scaffold is structurally biased. The C-4, C-5, C-6, and C-7 positions are saturated (part of the cyclohexane ring). Therefore, C-2 is the only available aromatic C-H bond . This eliminates regioselectivity issues common in furan chemistry, allowing for high-yield functionalization without the formation of regioisomers.

The "Ester Protection" Strategy

While it is possible to functionalize the free acid using dianion chemistry (2 equivalents of base), this approach is often plagued by solubility issues and lower yields.

  • Recommendation: Convert the C-3 carboxylic acid to an ethyl or methyl ester prior to C-2 functionalization. The ester acts as a weak Directing Group (DG) for Pd-catalysis and a Directing Metallation Group (DMG) for lithiation. Hydrolysis back to the acid is quantitative.

Protocol A: Palladium-Catalyzed C-H Arylation[1][2]

Application: Installation of phenyl, pyridyl, or thiophenyl groups at C-2. Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate base aids in the cleavage of the C-2 proton while palladium coordinates to the furan oxygen.

Reagents & Equipment
  • Substrate: Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate (1.0 equiv).

  • Coupling Partner: Aryl Bromide (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).[2]

  • Ligand: PPh₃ (10 mol%) or XPhos (for sterically hindered aryls).

  • Base: Cs₂CO₃ (2.0 equiv) - Critical for the CMD pathway.

  • Solvent: Anhydrous DMA (Dimethylacetamide) or Toluene.

Step-by-Step Protocol
  • Degassing: In a glovebox or under active Argon flow, charge a pressure vial with the substrate, Aryl Bromide, Pd(OAc)₂, PPh₃, and Cs₂CO₃.

  • Solvation: Add anhydrous DMA (0.2 M concentration relative to substrate).

    • Note: DMA is superior to DMF due to higher boiling point stability and better solubility of cesium salts.

  • Sparging: Bubble Argon through the solution for 10 minutes to remove dissolved oxygen (O₂ poisons the Pd catalyst).

  • Reaction: Seal the vial and heat to 100–120°C for 12–16 hours.

    • Monitoring: Check via LC-MS. The product will show a distinct UV shift due to extended conjugation.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMA. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Mechanistic Visualization (CMD Pathway):

CMDMechanism Step1 Pd(II) Oxidative Addition (Ar-Pd-Br) Step2 Coordination to Furan Oxygen Step1->Step2 Step3 CMD Transition State (Base removes H, Pd forms bond) Step2->Step3 Cs2CO3 Step4 Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 Regeneration

Figure 2: The Concerted Metallation-Deprotonation cycle allows direct C-H activation without pre-functionalization.

Protocol B: Directed Ortho-Lithiation (DoM)

Application: Installation of Methyl, Halogens (I, Br), Silyl, or Formyl groups. Chemical Basis: The C-3 ester carbonyl coordinates Lithium, directing deprotonation specifically to C-2.

Reagents & Equipment
  • Substrate: Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate.

  • Base: LDA (Lithium Diisopropylamide) or LiHMDS (1.1 equiv).

    • Warning:

      
      -BuLi is too nucleophilic and may attack the ester carbonyl. Use bulky amide bases.
      
  • Electrophile: MeI, I₂, TMSCl, or DMF.

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and cool to -78°C under Nitrogen.

  • Base Addition: Add LDA (1.0 M in THF/Hexanes) dropwise to the THF solvent.

  • Substrate Addition: Dissolve the furan substrate in THF and add dropwise to the base solution at -78°C.

    • Wait Time: Stir for 30–45 minutes to ensure complete formation of the lithiated species (C-2 anion).

  • Electrophile Trapping: Add the electrophile (e.g., Methyl Iodide) neat or in THF solution.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

Data: Optimization of Base for C-2 Lithiation

Base UsedTemperatureYield (C-2 Methylation)Notes

-BuLi
-78°C35%Significant ester attack (side product).
LDA -78°C88% Clean deprotonation; standard choice.
LiHMDS -78°C82%Slower reaction; good for very sensitive esters.
NaH 0°C0%No reaction (insufficient basicity for C-H).

Protocol C: De Novo Assembly (Gewald-Type)

Application: When C-2 needs to be an Amino (-NH₂) group. Note: It is extremely difficult to install an amino group onto an existing furan ring. It is better to build the ring with the amine already attached.

Protocol Summary
  • Reactants: Cyclohexanone + Ethyl Cyanoacetate + Elemental Sulfur (or via Feist-Benary using

    
    -halo ketones).
    
  • Conditions: Morpholine (catalyst), Ethanol, 60°C.

  • Outcome: Yields Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate.

  • Derivatization: The C-2 amine can then be acylated, sulfonated, or converted to a halide via Sandmeyer-type chemistry.

References

  • Keay, B. A. (1991).[3] Regiospecific C-2 Lithiation of 3-Furoic Acid Derivatives. The Journal of Organic Chemistry.[4] (Describes the foundational lithiation logic for furan-3-carboxylates).

  • Doucet, H., et al. (2006). Palladium-Catalyzed Direct Arylation of Furans via C–H Functionalization.[1] Organometallics.[3][5] (Establishes the Pd(OAc)2/Cs2CO3 protocol for furan arylation).

  • Gewald, K. (1966). Heterocycles from CH-Acidic Nitriles. Chemische Berichte. (The classic multicomponent assembly method).

  • Glover, B., et al. (2019). Synthesis of Azide Functionalized Tetrahydrobenzofurans. Folia Medica. (Modern application of Gewald-type synthesis for tetrahydrobenzofurans).

  • Li, J., et al. (2011).[4] Palladium-Catalyzed Decarboxylative Coupling of Furan-3-Carboxylic Acids. Organic Letters.[4] (Alternative decarboxylative routes if the acid group is to be removed).

Disclaimer: These protocols involve the use of pyrophoric reagents (organolithiums) and heavy metals. All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Method

Application Note &amp; Protocol: Procedure for the Decarboxylation of Tetrahydrobenzofuran-3-Carboxylic Acid

Abstract The tetrahydrobenzofuran scaffold is a privileged heterocycle found in numerous biologically active molecules and natural products.[1][2] The strategic removal of carboxylic acid moieties from this core structur...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydrobenzofuran scaffold is a privileged heterocycle found in numerous biologically active molecules and natural products.[1][2] The strategic removal of carboxylic acid moieties from this core structure is a critical synthetic transformation. This document provides a detailed protocol for the decarboxylation of 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, a compound that does not possess the structural features for facile, low-temperature decarboxylation. We present a robust, acid-catalyzed thermal method, explaining the underlying mechanistic principles that differentiate it from the well-known decarboxylation of β-keto acids. This guide is intended for researchers in medicinal chemistry and drug development, offering a comprehensive workflow from reaction setup to product purification, including key safety considerations and troubleshooting advice.

Mechanistic Rationale: A Tale of Two Pathways

The ease of a decarboxylation reaction is fundamentally dictated by the stability of the intermediate formed upon the loss of carbon dioxide. For many chemists, the term "decarboxylation" evokes the classic, gentle heating of a β-keto acid or a malonic acid derivative.[3] This process proceeds through a stable, six-membered cyclic transition state, resulting in an enol intermediate.[3][4]

However, 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid lacks a carbonyl group at the β-position. Its structure, with the carboxyl group attached to a C=C double bond within the heteroaromatic ring, classifies it as a vinylic or, more broadly, a heteroaromatic carboxylic acid. Such compounds are significantly more resistant to decarboxylation and do not proceed via the cyclic enol pathway.[3] The direct loss of CO₂ would generate a highly unstable vinylic carbanion.

Therefore, successful decarboxylation requires conditions that can stabilize this transition state, typically through high temperatures or catalysis.[5][6] The protocol detailed herein utilizes an organic acid catalyst in a high-boiling polar aprotic solvent to facilitate the reaction, a method shown to be effective for various heterocyclic carboxylic acids.[7]

The proposed mechanism involves the protonation of the furan ring, which acts as an electron sink to stabilize the negative charge that develops as the C-C bond cleaves.

Decarboxylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup 1. Assemble & Dry Glassware (Round-bottom flask, condenser) Inert 2. Establish Inert Atmosphere (Nitrogen or Argon) Setup->Inert Reagents 3. Add Reagents (Substrate, Solvent, Catalyst) Inert->Reagents Heat 4. Heat to 105-110 °C (Oil bath) Reagents->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Quench 7. Quench with Water Cool->Quench Extract 8. Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash 9. Wash Organic Layer (Brine) Extract->Wash Dry 10. Dry & Concentrate Wash->Dry Purify 11. Purify Product (Column Chromatography) Dry->Purify Analyze 12. Characterize (NMR, MS, IR) Purify->Analyze

Caption: Experimental workflow for the decarboxylation protocol.

Detailed Experimental Protocol

This protocol is adapted from general principles for the decarboxylation of heteroaromatic carboxylic acids.[7][8]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid≥97%Sigma-Aldrich436085-66-4The starting material.[9]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich68-12-2High-boiling polar aprotic solvent.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Sigma-Aldrich6192-52-5Acid catalyst.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6Extraction solvent.
Deionized WaterN/AN/A7732-18-5For work-up.
Brine (Saturated NaCl solution)N/AN/A7647-14-5For washing during extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich7487-88-9Drying agent.
Silica Gel230-400 meshSorbent Tech.7631-86-9For column chromatography.
Nitrogen or Argon GasHigh PurityN/AN/AFor creating an inert atmosphere.
Equipment
  • Round-bottom flask (appropriately sized)

  • Reflux condenser and oil bath

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • Inert gas manifold (Schlenk line or balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

1. Reaction Setup: a. To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (1.0 eq). b. Under a gentle stream of nitrogen or argon, add the organic acid catalyst, p-toluenesulfonic acid (0.1 eq). c. Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.2 M. Rationale: An inert atmosphere prevents potential oxidation of the substrate or product at elevated temperatures. Anhydrous solvent is used to avoid potential side reactions.

2. Reaction Execution: a. With vigorous stirring, lower the flask into an oil bath and heat the reaction mixture to 105-110 °C. b. Monitor the reaction for the evolution of gas (CO₂), which should be apparent as the reaction begins. c. Maintain the temperature and allow the reaction to proceed for 4-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material. Rationale: The high temperature provides the necessary activation energy for the reaction. DMF is an ideal solvent due to its high boiling point (153 °C) and its ability to solvate the polar intermediates.[7]

3. Work-up and Isolation: a. Once the reaction is complete, remove the oil bath and allow the flask to cool to room temperature. b. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF). c. Extract the aqueous phase with ethyl acetate (3x the volume of DMF). d. Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x). Rationale: The water quench separates the water-soluble DMF and catalyst from the organic product. The brine wash helps to remove residual water from the organic layer. e. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

4. Purification: a. The resulting crude oil or solid is purified by flash column chromatography on silica gel. b. A solvent system of hexane and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 5% EtOAc in hexane) and gradually increase the polarity to elute the product. c. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the purified 4,5,6,7-tetrahydrobenzofuran.

Caption: Proposed mechanism for acid-catalyzed decarboxylation.

Safety Precautions and Troubleshooting

3.1. Hazard Analysis

  • 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[9]

  • N,N-Dimethylformamide (DMF): A reproductive toxin. It is readily absorbed through the skin. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and safety glasses.

  • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

3.2. Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient temperature or reaction time.Ensure the internal reaction temperature reaches 105-110 °C. Extend the reaction time and monitor by TLC.
Inactive catalyst.Use a fresh bottle of p-TsOH·H₂O.
Low Yield Product loss during aqueous work-up.Ensure thorough extraction with an adequate volume of organic solvent. Perform back-extraction of the aqueous layer.
Decomposition of product at high temperature.Do not exceed the recommended temperature. Once the starting material is consumed, cool the reaction promptly.
Dark-colored Crude High reaction temperature or presence of oxygen.Maintain a strict inert atmosphere. Consider lowering the temperature slightly (e.g., to 100 °C) and running longer.

References

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Master Organic Chemistry. [Link]

  • Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study. (2019, December 31). Bentham Science. [Link]

  • Synthesis of Functionalized Tetrahydrobenzofuran via Cascade Cycloaddition Involving Silyloxyallyl Cation Intermediate. (2021, May 7). National Center for Biotechnology Information. [Link]

  • 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid. PubChem. [Link]

  • 9.4: β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. [Link]

  • Decarboxylations. Organic Chemistry Portal. [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]

  • Silver(I)-Catalyzed Decarboxylation of Aromatic Carboxylic Acids. (2010, February 18). Thieme. [Link]

  • Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. (2025, May 1). YouTube. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (2019, April 30).

Sources

Application

Scalable Synthesis Routes for Tetrahydrobenzofuran-3-Carboxylic Acid Building Blocks: A Mechanistic Protocol

Executive Summary & Strategic Relevance The 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid scaffold is a highly versatile heterocyclic building block utilized extensively in modern drug discovery. Its unique fused-ring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid scaffold is a highly versatile heterocyclic building block utilized extensively in modern drug discovery. Its unique fused-ring architecture provides exceptional metabolic stability while offering multiple handles for late-stage functionalization[1]. Derivatives of this core have been successfully deployed in the development of Tropomyosin receptor kinase A (TrkA) inhibitors for neuropathic pain and inflammation[2], SIRT2 inhibitors, and covalent binders targeting Pleckstrin Homology domains[3].

This application note details a highly scalable, one-pot synthetic route to 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid. By bridging mechanistic theory with field-proven empirical optimizations, this guide provides researchers with a self-validating protocol designed for half-molar scale production and beyond.

Mechanistic Pathway: The Modified Feist-Bénary Condensation

The most efficient route to construct the tetrahydrobenzofuran core relies on a modified Feist-Bénary furan synthesis[4]. The reaction leverages the condensation between a 1,3-dicarbonyl compound (e.g., 1,3-cyclohexanedione) and an


-halo ester (e.g., ethyl bromopyruvate)[5].

The causality of the reaction cascade is as follows:

  • Enolization : A strong base deprotonates the highly acidic methylene protons of the 1,3-cyclohexanedione, generating a resonance-stabilized enolate.

  • Nucleophilic Alkylation : The enolate undergoes an

    
     displacement of the bromide on ethyl bromopyruvate.
    
  • Intramolecular Cyclization : The resulting intermediate undergoes a spontaneous intramolecular aldol-type condensation, where the remaining enol oxygen (or carbon, depending on tautomerization) attacks the pyruvate ketone.

  • Dehydration & Aromatization : Loss of water yields the thermodynamically stable, aromatic furan ring bearing an ethyl ester[6].

  • Saponification : In-situ alkaline hydrolysis cleaves the ethyl ester to yield the final carboxylic acid[7].

G N1 1,3-Cyclohexanedione (Starting Material) N2 Enolate Formation (KOH / MeOH, 0°C) N1->N2 N3 Nucleophilic Alkylation (+ Ethyl Bromopyruvate) N2->N3 SN2 Displacement N4 Intramolecular Cyclization & Dehydration N3->N4 Aldol-type Condensation N5 Tetrahydrobenzofuran Ester Intermediate N4->N5 N6 Saponification (50% aq NaOH, RT) N5->N6 Ester Cleavage N7 Acidification & Precipitation (HCl to pH < 3) N6->N7 N8 4-Oxo-4,5,6,7-tetrahydrobenzofuran -3-carboxylic acid N7->N8 Crystallization

Mechanistic workflow for the scalable synthesis of tetrahydrobenzofuran-3-carboxylic acid.

Reaction Optimization & Quantitative Data

The efficiency of the cyclization is highly dependent on the steric bulk of the 1,3-dicarbonyl and the choice of base. While potassium hydroxide (KOH) in methanol is optimal for unsubstituted 1,3-cyclohexanedione[7], synthesizing highly substituted or lipophilic derivatives (e.g., phenyl-substituted diketones) often leads to solubility issues. In such cases, utilizing sodium ethoxide (NaOEt) in ethanol provides a stronger basic environment and a superior solubility profile, maintaining high conversion rates[3].

Table 1: Influence of Substrate and Conditions on Furan Synthesis Yields

Starting 1,3-DiketoneAlkylating AgentCatalyst / BaseYield (%)Reference
1,3-CyclohexanedioneEthyl bromopyruvateKOH / MeOH>80%[7]
1,3-CyclohexanedioneAllyl bromidePdCl₂ / K₂CO₃94%[6]
5,5-Dimethyl-1,3-cyclohexanedioneAllyl bromidePdCl₂ / K₂CO₃88%[6]
2H-Pyran-3,5(4H,6H)-dioneAllyl bromidePdCl₂ / K₂CO₃25%[6]
Phenyl-1,3-cyclohexanedioneEthyl bromopyruvateNaOEt / EtOH~85%[3]

Note: Increased steric bulk (e.g., 5,5-dimethyl substitution) or ring strain (e.g., 2H-Pyran derivatives) significantly impedes the cyclization efficiency, requiring optimized catalytic conditions[6].

Scalable One-Pot Synthesis Protocol (0.5 Mol Scale)

The following procedure is adapted for a 0.5 mol scale, specifically engineered to avoid the isolation of the intermediate ester, thereby maximizing throughput and minimizing solvent waste[7].

Phase 1: Enolate Generation
  • Preparation : Purge a 1 L, three-neck round-bottom flask with Nitrogen. Add potassium hydroxide (28.06 g, 0.5 mol) and methanol (100 mL). Stir mechanically until fully dissolved, then cool the system to 0 °C using an ice-water bath.

  • Substrate Addition : Dissolve 1,3-cyclohexanedione (56.07 g, 0.5 mol) in methanol (100 mL). Add this solution dropwise to the KOH solution over 30 minutes, maintaining the internal temperature strictly at 0 °C.

    • Causality: Maintaining 0 °C prevents the thermal degradation of the dione and controls the highly exothermic enolate formation, ensuring a homogeneous nucleophilic pool before the alkylating agent is introduced.*

Phase 2: Alkylation and Cyclization
  • Alkylation : Prepare a solution of ethyl bromopyruvate (66 mL, 0.525 mol, 1.05 equiv) in methanol (100 mL). Add this dropwise to the enolate mixture at 0 °C over 45 minutes.

  • Cyclization : Remove the ice bath and allow the reaction to warm naturally to ambient temperature. Stir continuously for 17 hours[7].

    • Causality: The slight 0.05 molar excess of ethyl bromopyruvate drives the

      
       reaction to absolute completion. The extended 17-hour stirring at room temperature provides the necessary activation energy for the intermediate to transition fully through the intramolecular aldol condensation and subsequent dehydration to form the stable furan core.*
      
Phase 3: One-Pot Saponification and Isolation
  • Hydrolysis : To the vigorously stirring mixture, add a 50% aqueous sodium hydroxide solution (60 mL) dropwise. Continue stirring for an additional 7 hours at ambient temperature[7].

    • Causality: Utilizing a highly concentrated 50% NaOH solution minimizes the addition of excess water, which could prematurely precipitate the highly lipophilic ester before it has time to hydrolyze.*

  • Solvent Exchange : Dilute the mixture with deionized water (200 mL) and concentrate the solution in vacuo to completely remove the methanol.

    • Causality: If methanol remains in the solution during the subsequent acidification step, the reaction will undergo a Fischer esterification, converting the newly formed carboxylic acid back into a methyl ester. Complete removal of methanol is critical for high yields.*

  • Acidification : Cool the aqueous layer in an ice bath to 0 °C. Carefully acidify the solution by adding concentrated HCl dropwise until the pH reaches 2.

  • Isolation : Filter the resulting heavy precipitate through a Büchner funnel, wash with ice-cold deionized water (2 x 50 mL), and dry in vacuo at 40 °C overnight to afford 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid as a crystalline solid[5].

Quality Control & Self-Validating Systems

To ensure the integrity of the protocol, the system incorporates built-in validation checkpoints.

QCWorkflow Q1 Reaction Aliquot Q2 TLC Analysis (Ester vs Acid) Q1->Q2 In-process Q3 pH Verification (pH < 3) Q2->Q3 Post-Saponification Q4 1H-NMR (Peak Disappearance) Q3->Q4 Final Validation

Quality control and self-validation workflow for product isolation.
  • In-Process TLC Validation : Prior to adding the 50% NaOH (Step 5), a TLC (1:1 Hexane:EtOAc, UV visualization) should show a single high-

    
     spot corresponding to the ethyl ester intermediate. After 7 hours of NaOH stirring, TLC must show the complete disappearance of this spot, replaced by baseline retention of the highly polar carboxylate salt.
    
  • Visual Precipitation Cue : Upon acidification (Step 7), the sudden protonation of the carboxylate drastically reduces its aqueous solubility. An immediate, thick precipitation serves as a visual confirmation of successful ester cleavage and product formation.

  • Spectroscopic Validation (¹H-NMR) : Successful synthesis is confirmed by the complete disappearance of the ethyl ester quartet (~4.2 ppm) and triplet (~1.3 ppm). The final product will exhibit a characteristic broad singlet for the -COOH proton at >12.0 ppm, and a sharp singlet for the furan C2-H proton at ~8.1 ppm[3].

References

  • [5] 4-OXO-4,5,6,7-TETRAHYDROBENZO[B]FURAN-3-CARBOXYLIC ACID - ChemicalBook. ChemicalBook.

  • [1] 103204-90-6(2-Methyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid). Chem960.

  • [2] WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use. Google Patents.

  • [7] IIIHIII III III (Patent Extract). Google APIs.

  • [4] Feist-Bénary Furan Synthesis. Ambeed.

  • [6] Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI Catalysts.

  • [3] Targeting a Pleckstrin Homology Domain with a Lysine-Reactive Covalent Binder. bioRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stability &amp; Handling of Tetrahydrobenzofuran-3-carboxylic Acid

Ticket ID: THBF-STAB-001 Status: Active Department: Chemical Stability & API Process Development Subject: Troubleshooting Acidic Instability, Decarboxylation, and Hydrolysis Risks Executive Summary & Stability Profile Co...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THBF-STAB-001 Status: Active Department: Chemical Stability & API Process Development Subject: Troubleshooting Acidic Instability, Decarboxylation, and Hydrolysis Risks

Executive Summary & Stability Profile

Compound: 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (THBF-3-CA) Critical Alert: While the C3-carboxylic acid moiety provides electronic stabilization to the furan ring, this compound remains conditionally unstable in acidic media.

The stability of THBF-3-CA is governed by a kinetic competition between three pathways. Your experimental conditions (Temperature, pH, and Solvent) determine which pathway dominates:

  • Stable Zone (Target): The compound remains intact.

  • Pathway A (Ring Opening/Polymerization): Triggered by strong aqueous acid (pH < 1) + Heat . The furan oxygen is protonated, leading to ring opening and the formation of 1,4-dicarbonyl "tars."

  • Pathway B (Decarboxylation): Triggered by High Temperature (>80°C) , regardless of pH, but accelerated by strong acid.

Stability Data Matrix
ConditionTemperatureTimeStability StatusOutcome
Dilute Acid (pH 3–4) 4°C – 25°C< 24 hStable Safe for workup/extraction.
Strong Acid (pH < 1) 4°C< 1 h⚠️ Caution Rapid filtration required. Risk of oiling out.
Strong Acid (pH < 1) > 40°C> 1 hCritical Failure Ring opening (hydrolysis) & polymerization (black tar).
Any Acid > 80°CAnyCritical Failure Decarboxylation to 4,5,6,7-tetrahydrobenzofuran.

Diagnostic Workflow (Interactive Troubleshooting)

Use this logic flow to identify if your current protocol is causing degradation.

StabilityLogic Start START: Visual Inspection of Reaction Mixture ColorCheck Is the mixture turning dark brown/black? Start->ColorCheck GasCheck Is gas evolution (bubbling) observed without base addition? ColorCheck->GasCheck No RingOpening DIAGNOSIS: Furan Ring Opening (Acid Hydrolysis) ColorCheck->RingOpening Yes (Tars formed) SolubilityCheck Did the product turn into an insoluble oil/gum? GasCheck->SolubilityCheck No Decarboxylation DIAGNOSIS: Decarboxylation (Thermal Failure) GasCheck->Decarboxylation Yes (CO2 loss) OilingOut DIAGNOSIS: Phase Separation (pH too low / Impurities) SolubilityCheck->OilingOut Yes Stable STATUS: Stable Proceed to Isolation SolubilityCheck->Stable No (Solid Precipitate)

Figure 1: Diagnostic decision tree for identifying degradation modes of THBF-3-CA during acidic workup.

Technical Deep Dive: The "Why" Behind the Instability

The Mechanism of Failure

Researchers often assume that because the compound contains a carboxylic acid, it is stable in acid. This is a dangerous assumption for furans.

  • Electronic Push-Pull: The furan ring is electron-rich (aromatic). The -COOH group at C3 is an Electron Withdrawing Group (EWG).

    • The Good News: The EWG reduces the electron density of the furan ring, making it less susceptible to acid attack than simple alkyl furans (like 2,5-dimethylfuran).

    • The Bad News: In strong mineral acids (HCl, H₂SO₄), the proton concentration is high enough to overcome this stabilization.

  • The Kill Step (Protonation): The reaction initiates when a proton (

    
    ) attacks the 
    
    
    
    -carbon (C2) of the furan ring.
  • Ring Opening: Once protonated, water attacks the cation, breaking the aromaticity and opening the ring to form a 1,4-dicarbonyl compound. These linear chains are highly reactive and cross-link to form the "black tar" often seen in failed batches.

Key Insight: The degradation is Second-Order Kinetic dependent : Rate


. Therefore, reducing 

(raising pH) has a linear safety benefit.

Optimized Protocols (Standard Operating Procedures)

Protocol A: The "Gentle Acidification" (Recommended)

Use this protocol when isolating the acid after basic hydrolysis of an ester.

Reagents: 1M Citric Acid or 1M Acetic Acid (Do NOT use Conc. HCl).

  • Cool Down: Chill the reaction mixture (usually alkaline) to 0–5°C in an ice bath.

  • Dilution: If the mixture is thick, dilute with water to ensure good stirring.

  • Titration: Slowly add 1M Citric Acid dropwise.

    • Monitor: Use a pH meter, not just paper.

    • Target: Stop exactly at pH 3.5 – 4.0 .

    • Reasoning: The pKa of furan-3-carboxylic acids is typically around 3.0–3.5. At pH 3.5, the majority of the compound is protonated (insoluble) and will precipitate, but the acid concentration is too low to trigger ring opening.

  • Filtration: Filter the precipitate immediately. Wash with cold water.

  • Drying: Vacuum dry at <40°C .

Protocol B: Rescue from "Oiling Out"

If you acidified too quickly and the product formed a gum instead of a powder.

  • Don't Heat: Heating will turn the gum into tar.

  • Dissolution: Add Ethyl Acetate (EtOAc) to dissolve the gum.

  • Wash: Wash the organic layer with Brine (saturated NaCl) to remove excess mineral acid.

  • Dry & Concentrate: Dry over Na₂SO₄ and evaporate the solvent at reduced pressure (bath temp < 35°C).

  • Trituration: Add cold Hexanes or Diethyl Ether to the residue to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol (MeOH) during the acid workup? A: Avoid if possible. In the presence of acid, THBF-3-CA can undergo Fischer Esterification with methanol, reverting to the methyl ester. If you performed a hydrolysis in MeOH/Water, remove the MeOH via rotary evaporation before acidification.

Q2: I see bubbling when I heat the compound in acid. Is this normal? A: No. This is decarboxylation. You are losing the -COOH group as CO₂ gas. The resulting product (4,5,6,7-tetrahydrobenzofuran) is a volatile liquid/oil and likely not what you want. Keep temperatures below 50°C during acidic handling.

Q3: Why does the literature mention using HCl if it causes degradation? A: Many older procedures use "conc. HCl to pH 1" as a generic instruction. While THBF-3-CA can survive this for minutes at 0°C, it is not robust. Modern process chemistry prefers weaker acids (Citric, Acetic, or dilute H₃PO₄) to widen the safety window.

Q4: Is the 4-oxo derivative (4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid) more stable? A: Yes. The ketone at the 4-position is another electron-withdrawing group. It further deactivates the furan ring, making it significantly more resistant to acid-catalyzed ring opening than the standard tetrahydro- version. However, the decarboxylation risk remains at high temperatures.

References

  • Furan Ring Stability & Hydrolysis Mechanisms

    • Nikbin, N., Caratzoulas, S., & Vlachos, D. G. (2013).[1] On the Brønsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ChemSusChem.[1]

    • Relevance: Establishes the mechanism of protonation

      
      -carbon as the rate-limiting step for ring opening.[2]
      
  • Decarboxylation of Heterocyclic Acids

    • Gilman, H., et al. (1933). The Progressive and Step-Wise Decarboxylation of Furan-Tetracarboxylic Acid. Iowa State College.[3]

    • Relevance: foundational text on the thermal parameters required to strip carboxyl groups
  • General Synthesis & Handling of Furan-3-Carboxylic Acids

    • Keay, B. A. (1984).
    • Relevance: Provides context on the Gewald reaction and subsequent hydrolysis steps where pH control is critical.
    • (PubChem Compound Summary for 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid)

  • Acid Catalysis in Organic Synthesis

    • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
    • Relevance: General mechanism for the competing reversible esterification/hydrolysis p

Sources

Optimization

Overcoming steric hindrance in tetrahydrobenzofuran-3-carboxylic acid coupling

Welcome to the Technical Support Center for Tetrahydrobenzofuran-3-carboxylic acid (THBF-3-CA) coupling workflows. Coupling sterically hindered carboxylic acids—such as 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tetrahydrobenzofuran-3-carboxylic acid (THBF-3-CA) coupling workflows.

Coupling sterically hindered carboxylic acids—such as 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid—presents a unique kinetic and thermodynamic challenge. The 3-position is flanked by the rigid bicyclic tetrahydrobenzofuran core, creating a "steric wall" that blocks the trajectory of incoming nucleophiles (amines or alcohols).

This guide is designed for researchers and drug development professionals. It bypasses basic synthesis tutorials to focus entirely on causality, advanced troubleshooting, and self-validating protocols to overcome severe steric hindrance.

Part 1: Diagnostic FAQs (Understanding the Causality of Failure)

Q1: Why are my standard EDC/HOBt or DCC couplings yielding <10% product with THBF-3-CA? A: Standard carbodiimides (EDC, DCC) paired with HOBt form an OBt-active ester intermediate. For THBF-3-CA, this intermediate is simply too bulky. The steric clash between the fused cyclohexane ring of the benzofuran core and the benzotriazole leaving group prevents the incoming amine from reaching the carbonyl carbon[1]. You must switch to an activation strategy that either provides anchimeric (neighboring group) assistance or minimizes the steric profile of the leaving group.

Q2: Should I upgrade to HATU or COMU for this specific scaffold? A: Both are excellent, but they operate differently. HATU forms an OAt ester. The nitrogen at the 7-position of the OAt ring acts as a hydrogen-bond acceptor, effectively "anchoring" the incoming amine and guiding it into the sterically hindered carbonyl center[2]. COMU, which utilizes an Oxyma leaving group, is often superior for highly hindered substrates because it requires only 1 equivalent of base (minimizing base-catalyzed side reactions) and produces highly water-soluble byproducts, simplifying downstream purification[2].

Q3: What if uronium/phosphonium reagents (HATU/COMU/PyAOP) still fail? A: If the steric hindrance is extreme (e.g., coupling THBF-3-CA to a secondary or heavily substituted amine), you must abandon bulky active esters entirely and generate an acyl fluoride . Fluorine is highly electronegative (strongly activating the carbonyl) but extremely small (van der Waals radius ~1.47 Å, similar to oxygen). This creates a highly reactive intermediate with virtually zero added steric bulk[1].

Part 2: Workflow Visualization & Logic

To systematically resolve coupling failures, follow the mechanistic logic and decision tree outlined below.

G A THBF-3-Carboxylic Acid (Sterically Hindered) B Standard Activation (EDC/HOBt) A->B Moderate C Advanced Activation (HATU/COMU) A->C High D Acyl Fluoride (TFFH) A->D Extreme E Bulky OBt Ester (Steric Clash) B->E F OAt/Oxyma Ester (H-Bond Assisted) C->F G Small Fluoride Leaving Group (Minimal Steric Profile) D->G H Low Yield / Recovery E->H I Successful Amide/Ester F->I G->I

Caption: Mechanistic pathways and intermediate profiles for activating hindered THBF-3-carboxylic acids.

DecisionTree Start Coupling Failure Detected (LCMS shows unreacted amine) Check1 Was HOBt/EDC used? Start->Check1 Action1 Switch to COMU or HATU + TMP/DIPEA Check1->Action1 Yes Check2 Did HATU/COMU fail? Check1->Check2 No Action2 Increase Temp (40°C) or Microwave (75°C) Check2->Action2 Yes Check3 Still failing? Action2->Check3 Assess Action3 Generate Acyl Fluoride (TFFH + DCM) Check3->Action3 Yes

Caption: Decision tree for troubleshooting THBF-3-carboxylic acid coupling failures.

Part 3: Quantitative Reagent Comparison

Selecting the right reagent prevents wasted material. Use this table to match your specific amine/alcohol to the appropriate activation strategy.

Coupling ReagentActive IntermediateSteric ToleranceByproduct RemovalRelative KineticsBase Requirement
EDC / HOBt OBt EsterLowAqueous washSlow2.0 - 3.0 eq (DIPEA)
HATU OAt EsterHighChromatographyFast2.0 eq (DIPEA)
COMU Oxyma EsterVery HighAqueous washVery Fast1.0 eq (TMP/DIPEA)
TFFH Acyl FluorideExtremeAqueous washUltra Fast2.0 eq (DIPEA)
TCBC (Yamaguchi) Mixed AnhydrideExtreme (Esters)ChromatographyModerateTEA + DMAP

Data synthesized from comparative peptide and macrocyclic coupling studies[1],[3],[2].

Part 4: Self-Validating Experimental Protocols

Do not proceed blindly through these steps. Each protocol contains a "Validation Gate" to ensure the reaction is proceeding mechanistically as intended before committing your valuable amine or alcohol.

Protocol A: High-Efficiency Amide Coupling via COMU

Best for: Primary amines, moderately hindered secondary amines.

  • Preparation: Dissolve THBF-3-CA (1.0 eq) and COMU (1.1 eq) in anhydrous DMF or NMP (0.1 M concentration).

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP) or DIPEA (1.0 to 1.2 eq). Causality note: COMU requires less base than HATU, reducing the risk of epimerization or side-reactions[2].

  • Pre-activation (15 mins): Stir at room temperature.

    • Validation Gate: Remove a 2 µL aliquot, quench into 100 µL of methanol, and inject into LCMS. You must observe the mass of the methyl ester (M+14) or the Oxyma active ester. If unreacted acid remains, check your solvent for moisture.

  • Coupling: Add the amine (1.1 eq). Stir for 2–4 hours at room temperature. If steric hindrance is severe, elevate the temperature to 40°C.

  • Workup: Dilute with EtOAc, wash heavily with water (3x) and brine. COMU byproducts are highly water-soluble and will partition into the aqueous layer[2].

Protocol B: Acyl Fluoride Generation via TFFH

Best for: Extremely hindered secondary amines, anilines, or solid-phase peptide synthesis (SPPS) applications[4].

  • Fluorination: Dissolve THBF-3-CA (1.0 eq) in anhydrous DCM. Add TFFH (Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate) (1.2 eq) and DIPEA (2.0 eq).

  • Activation (30 mins): Stir at room temperature.

    • Validation Gate: Remove a small aliquot and analyze via IR spectroscopy (look for the distinct acyl fluoride C=O stretch at ~1840 cm⁻¹) or quench with methanol and check LCMS for the methyl ester. Acyl fluorides are stable enough to be isolated if necessary[1].

  • Coupling: Add the hindered amine (1.0 eq) directly to the reaction mixture. Stir overnight.

  • Workup: Wash with 5% NaHCO₃, 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

Protocol C: Yamaguchi Esterification

Best for: Coupling THBF-3-CA to sterically hindered alcohols (macrolactonization or complex ester formation).

  • Anhydride Formation: Dissolve THBF-3-CA (1.0 eq) in anhydrous THF or Toluene. Add Triethylamine (TEA) (2.0 eq) and 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 eq). Stir for 1 hour at room temperature.

    • Causality note: This forms a mixed anhydride. The bulky trichlorobenzene ring prevents the incoming alcohol from attacking the wrong carbonyl[3].

  • Esterification: In a separate flask, dissolve the alcohol (1.0 eq) and DMAP (2.0 eq) in Toluene. Dropwise, add the mixed anhydride solution to the alcohol/DMAP solution.

  • Completion: Stir at room temperature (or reflux if highly hindered) until complete by TLC.

References

  • Inanaga, J., et al. "Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review." Frontiers in Chemistry, 2024. URL:[Link]

  • El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS, 2021. URL:[Link]

  • Circle Pharma. "Application of a Semi-Automated Solid-Phase Synthesis Platform for the Discovery of Macrocyclic Peptides." Circle Pharma Technical Reports, 2024. URL:[Link]

Sources

Troubleshooting

Technical Support Center: High-Yield Extraction of Benzofuran Carboxylic Acid Derivatives

Welcome to the technical support center for the high-yield extraction of benzofuran carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the high-yield extraction of benzofuran carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the extraction of this important class of compounds. Our focus is on providing practical, field-proven insights to help you optimize your extraction protocols and achieve high-purity, high-yield results.

Foundational Principles of Benzofuran Carboxylic Acid Extraction

Benzofuran carboxylic acid derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable in pharmaceutical research and drug development.[1] Their successful extraction from reaction mixtures or natural sources is a critical step in their synthesis and purification. The key to efficient extraction lies in understanding their fundamental chemical properties.

Most benzofuran carboxylic acid derivatives are characterized by low solubility in water and good solubility in common organic solvents.[2] The presence of the carboxylic acid group, however, provides a crucial handle for a highly selective and efficient extraction technique: acid-base extraction .

This technique leverages the ability of the carboxylic acid functional group to be deprotonated by a base to form a water-soluble carboxylate salt. This allows for the separation of the benzofuran carboxylic acid from non-acidic impurities that remain in the organic phase. Subsequent acidification of the aqueous phase reprotonates the carboxylate, causing the benzofuran carboxylic acid to precipitate, allowing for its isolation.[3][4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the extraction of benzofuran carboxylic acid derivatives, providing explanations for the underlying causes and actionable solutions.

Q1: My extraction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common frustration in organic synthesis and extraction. Several factors can contribute to this issue. Here’s a systematic approach to troubleshooting:

  • Incomplete Extraction from the Organic Phase: The efficiency of transferring the deprotonated benzofuran carboxylic acid from the organic phase to the aqueous base depends on several factors.

    • Insufficient Base: Ensure you are using a sufficient molar excess of a strong enough base (e.g., 1-2 M NaOH or KOH) to completely deprotonate the carboxylic acid. A weak base like sodium bicarbonate may not be sufficient for all derivatives.

    • Inadequate Mixing: Thorough mixing of the biphasic system is essential to maximize the interfacial surface area and facilitate the acid-base reaction. Gentle but thorough inversions of the separatory funnel are recommended over vigorous shaking, which can lead to emulsions.[6]

    • Insufficient Number of Extractions: A single extraction is often not enough to transfer all the product to the aqueous phase. Performing multiple extractions (e.g., 3-4 times) with fresh aqueous base will significantly improve the yield.[4]

  • Product Loss During Workup:

    • Incomplete Precipitation: After acidifying the aqueous layer, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate and induce complete precipitation. Use a pH meter or pH paper to verify. For some derivatives, cooling the solution on an ice bath can further enhance precipitation.

    • Premature Filtration: Allow sufficient time for the precipitate to fully form before filtration. Rushing this step can lead to significant loss of product.

    • Adsorption to Glassware: Benzofuran carboxylic acids can sometimes adhere to the walls of glassware. Ensure you scrape the sides of the flask and rinse with a small amount of the filtrate or an appropriate solvent to transfer all the solid to the filter funnel.[3]

  • Poor Phase Separation: If the organic and aqueous layers do not separate cleanly, it can be difficult to isolate the desired layer without contamination or loss of product. This is often due to the formation of an emulsion (see Q2).

Q2: I'm observing a persistent emulsion at the interface between the organic and aqueous layers. How can I break it?

A2: Emulsion formation is a frequent challenge in liquid-liquid extractions, especially when dealing with complex reaction mixtures or when using chlorinated solvents.[7] Emulsions are colloidal suspensions of one liquid in another and can be stabilized by surfactants or fine particulate matter.

Here are several techniques to break an emulsion, starting with the gentlest methods:

  • Patience and Gentle Swirling: Often, simply allowing the separatory funnel to stand undisturbed for an extended period can allow the layers to separate. Gentle swirling of the funnel can also help to coalesce the dispersed droplets.[8]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[6][7] This increases the ionic strength and polarity of the aqueous phase, which can help to force the organic droplets to coalesce and break the emulsion.[8]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[6]

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the emulsion.[7]

  • Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes can provide the force needed to separate the layers.[8]

To prevent emulsions in the first place, use gentle inversions for mixing instead of vigorous shaking.[6]

Q3: My final product is impure. What are the common sources of contamination and how can I improve purity?

A3: Impurities can be carried through the extraction process if not addressed properly. Here are common sources and solutions:

  • Incomplete Separation of Layers: If some of the organic layer containing neutral or basic impurities is carried over with the aqueous layer, these impurities will contaminate the final product. Be careful to leave a small amount of the aqueous layer behind rather than risk taking some of the organic layer.

  • Base-Soluble Impurities: If your starting material or reaction byproducts are also acidic, they will be extracted along with your desired benzofuran carboxylic acid. In this case, purification of the final product by recrystallization or column chromatography is necessary.

  • Insufficient Washing: After precipitation, thoroughly wash the filtered solid with cold deionized water to remove any residual salts from the acidification step.

High-Yield Extraction Protocols

The following protocols are based on established methods and are designed to maximize the yield and purity of benzofuran carboxylic acid derivatives.

Protocol 1: Standard Liquid-Liquid Extraction (Acid-Base)

This is the most common and generally effective method for isolating benzofuran carboxylic acids from a reaction mixture.

Workflow Diagram:

G cluster_extraction Liquid-Liquid Extraction cluster_precipitation Precipitation and Isolation A Reaction Mixture in Organic Solvent B Add Aqueous Base (e.g., 1M NaOH) A->B C Separate Layers B->C D Aqueous Layer (contains carboxylate salt) C->D E Organic Layer (contains impurities) C->E F Acidify Aqueous Layer (e.g., 1M HCl) D->F G Precipitate Forms F->G H Filter and Wash Solid G->H I Dry the Purified Product H->I

Caption: Workflow for acid-base extraction of benzofuran carboxylic acids.

Step-by-Step Methodology:

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup.

  • Layer Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2 and 3 two to three more times with fresh 1M NaOH solution, combining all aqueous extracts. This ensures complete extraction of the carboxylic acid.

  • Back-Washing (Optional): To remove any residual neutral or basic impurities from the combined aqueous extracts, you can perform a "back-wash" by adding a small amount of fresh organic solvent, gently mixing, and discarding the organic layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or another strong acid dropwise with stirring until the pH of the solution is between 1 and 2. A precipitate of the benzofuran carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Protocol 2: Solid-Phase Extraction (SPE)

SPE can be an effective alternative to liquid-liquid extraction, particularly for cleaner extracts and smaller scale purifications. It can also be automated for high-throughput applications.

Workflow Diagram:

G cluster_spe Solid-Phase Extraction Workflow A Condition SPE Cartridge B Load Sample A->B C Wash to Remove Impurities B->C D Elute Benzofuran Carboxylic Acid C->D

Caption: General workflow for Solid-Phase Extraction (SPE).

Step-by-Step Methodology (using a weak anion exchange sorbent):

  • Sorbent Selection: Choose a weak anion exchange (WAX) sorbent. The carboxylic acid group of the benzofuran derivative will be deprotonated at a suitable pH and bind to the positively charged sorbent.

  • Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves passing a water-miscible organic solvent (e.g., methanol) followed by water through the cartridge.

  • Equilibration: Equilibrate the cartridge with a buffer at a pH that will ensure the benzofuran carboxylic acid is deprotonated (typically 2 pH units above its pKa).

  • Sample Loading: Dissolve the crude sample in a suitable solvent and adjust the pH to match the equilibration buffer. Pass the sample solution through the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove any non-retained impurities. This may be the equilibration buffer or a mixture of the buffer and a small amount of organic solvent.

  • Elution: Elute the purified benzofuran carboxylic acid by passing a solvent through the cartridge that will neutralize the charge on the analyte (e.g., a buffer with a pH below the pKa of the carboxylic acid) or disrupt the ionic interaction.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the final product. Below is a table summarizing reported yields for different benzofuran carboxylic acid derivatives using various extraction techniques.

Benzofuran Carboxylic Acid DerivativeExtraction MethodKey Solvents/ReagentsReported YieldPurityReference
3-Phenyl-1-benzofuran-2-carboxylic acidHydrolysis followed by LLE2N NaOH, THF, Et2O, HCl77-94%Not specified[9]
Benzofuran-6-carboxylic acidLLEEthyl acetate, 10% NaOH, HCl60%94.2%[2]
Benzofuran-6-carboxylic acidLLE and column chromatographyEthyl acetate, 2M NaOH, 1M HCl82%96.3%[10]
3-Methyl-5,6-dimethoxybenzofuran-2-carboxylic acidMicrowave-assisted synthesis followed by precipitationNaOH, Ethanol, HCl99%Not specified[11]
Aromatic Carboxylic AcidsSolid-Phase Extraction (Strata™ X)Not specified28% (recovery)Not specified[12]
Aliphatic Carboxylic AcidsSolid-Phase Extraction (Silica)Not specified92.08% (recovery)Not specified[12]

Frequently Asked Questions (FAQs)

  • Q: Can I use a weaker base like sodium bicarbonate for the extraction?

    • A: This depends on the pKa of your specific benzofuran carboxylic acid derivative. Sodium bicarbonate is only effective for extracting carboxylic acids with a pKa lower than that of carbonic acid (pKa ~6.4). For many benzofuran carboxylic acids, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is necessary to ensure complete deprotonation and efficient extraction.

  • Q: My product is an oil and does not precipitate upon acidification. What should I do?

    • A: If your benzofuran carboxylic acid is an oil or has some solubility in the acidified aqueous solution, you will need to perform a back-extraction. After acidification, extract the aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane). The protonated carboxylic acid will now be more soluble in the organic phase. Combine the organic extracts, dry with a drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent to obtain your product.

  • Q: What is the best organic solvent for the initial extraction?

    • A: The choice of solvent depends on the solubility of your crude product and its impurities. Ethyl acetate and diethyl ether are common choices due to their immiscibility with water and relatively low boiling points, which makes them easy to remove. Dichloromethane can also be used, but it is denser than water and will form the bottom layer, and it is more prone to forming emulsions.[13]

  • Q: Are there any "green" extraction alternatives?

    • A: Yes, Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is a promising green alternative to traditional solvent extraction.[14][15] Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the product by depressurization.[15] The solvating power of supercritical CO2 can be tuned by adjusting the temperature and pressure, and the addition of a co-solvent like ethanol can enhance the extraction of more polar compounds.[16][17] While SFE requires specialized equipment, it offers a sustainable approach for high-purity extractions.

References

  • Mubiayi, K. P., Tesfay, T. Z., & Madikizela, L. M. (2018). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. Molecules, 23(10), 2533. [Link]

  • Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. (2010). HETEROCYCLES, 81(12), 2865. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Dalton, L. K., & Newman, B. C. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Journal of Heterocyclic Chemistry, 50(S1), E214-E218. [Link]

  • University of York. (n.d.). Problems with extractions. [Link]

  • D'hooghe, M., & De Kimpe, N. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Chemistry – A European Journal, 25(20), 5219-5223. [Link]

  • Google Patents. (n.d.). WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • Beckham, G. T., et al. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Green Chemistry. [Link]

  • Quickcompany. (n.d.). A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By. [Link]

  • TSI Journals. (n.d.). Supercritical Fluid Extraction : A Review. [Link]

  • Technical Disclosure Commons. (2021, February 19). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). [Link]

  • MDPI. (2020, August 24). Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials. [Link]

  • Preprints.org. (2025, September 15). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. [Link]

  • ResearchGate. (2025, August 6). Solid Phase Extraction Purification of Carboxylic Acid Products from 96Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. [Link]

  • University of Johannesburg. (n.d.). Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. [Link]

  • PubMed. (n.d.). Solid phase extraction of petroleum carboxylic acids using a functionalized alumina as stationary phase. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Sub- and supercritical fluid extraction of functional ingredients from different natural sources. [Link]

  • Bentham Open Archives. (2009, November 19). Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources. [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]

  • University of Twente Research Information. (2018, October 12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]

  • University of California, Irvine. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. [Link]

  • Semantic Scholar. (n.d.). [PDF] Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]

  • WIPO Patentscope. (2019, January 31). process for preparing and purifying the lfa-1 antagonist lifitegrast. [Link]

  • ScienceDirect. (n.d.). Selective extraction of high-added value carboxylic acids from aqueous fermentative effluents with new hydrophobic eutectic solvents (HES). [Link]

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

  • ResearchGate. (n.d.). Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. [Link]

  • PMC. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • Graz University of Technology. (2022, June 3). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. [Link]

  • MDPI. (2023, August 3). An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. [Link]

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Reference Data & Comparative Studies

Validation

FTIR Spectroscopic Profiling of Tetrahydrobenzofuran-3-Carboxylic Acid vs. Structural Analogs: A Comparative Guide

Executive Summary In modern medicinal chemistry, partially saturated fused bicyclic systems like tetrahydrobenzofuran-3-carboxylic acid (and its derivatives, such as 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, partially saturated fused bicyclic systems like tetrahydrobenzofuran-3-carboxylic acid (and its derivatives, such as 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid) are increasingly utilized as privileged scaffolds. Recent literature highlights their role as highly specific covalent binders targeting the Pleckstrin Homology (PH) domain of Bruton's Tyrosine Kinase (BTK)[1], as well as modulators for Tropomyosin receptor kinase A (TrkA)[2].

As a Senior Application Scientist, I frequently encounter the challenge of rapid, non-destructive structural validation of these intermediates. Fourier Transform Infrared (FTIR) spectroscopy remains a frontline analytical tool for this purpose. However, distinguishing a partially saturated scaffold from its fully aromatic or fully aliphatic counterparts requires a deep understanding of spectral causality. This guide objectively compares the FTIR performance and diagnostic peaks of tetrahydrobenzofuran-3-carboxylic acid against two critical alternatives: the fully aromatic benzofuran-3-carboxylic acid and the fully aliphatic cyclohexanecarboxylic acid .

Mechanistic Grounding: The Molecular Origin of FTIR Signatures

To move beyond merely listing peaks, we must understand the causality behind the vibrational modes. The FTIR spectrum of tetrahydrobenzofuran-3-carboxylic acid is a composite of three distinct structural domains:

  • The Carboxylic Acid Dimerization: In the solid state, the C-3 carboxylic acid group forms strong intermolecular hydrogen bonds, creating cyclic dimers. This thermodynamic stabilization weakens the C=O bond, shifting the carbonyl stretching frequency down to the ~1670–1700 cm⁻¹ range. This is a critical diagnostic feature compared to non-hydrogen-bonded esters or monomers[3].

  • Furan Ring Conjugation: The oxygen-containing furan ring provides distinct C=C stretching modes (~1560–1610 cm⁻¹ ) and C-O-C asymmetric stretches (~1250–1180 cm⁻¹ ). The conjugation of the furan ring with the carboxylic acid further influences the C=O stretch, a phenomenon well-documented in benzofuran-3-carboxylic acid derivatives[4].

  • The Partially Saturated Cyclohexene Core: The 4,5,6,7-tetrahydro region introduces intense aliphatic C-H stretching modes (2950–2850 cm⁻¹ ). This is the primary spectral differentiator when comparing the compound to fully aromatic benzofurans, which lack these strong aliphatic signatures[5].

Comparative FTIR Performance Data

The table below synthesizes the quantitative spectral data, allowing researchers to objectively differentiate tetrahydrobenzofuran-3-carboxylic acid from its structural alternatives based on diagnostic vibrational modes.

Vibrational ModeTetrahydrobenzofuran-3-carboxylic acid (Target)Benzofuran-3-carboxylic acid (Aromatic Alt.)Cyclohexanecarboxylic acid (Aliphatic Alt.)Diagnostic Significance
O-H Stretch (Acid) Broad, 3300–2500 cm⁻¹Broad, 3300–2500 cm⁻¹Broad, 3300–2500 cm⁻¹Confirms presence of carboxylic acid dimer across all three.
Aliphatic C-H Stretch Strong, 2950–2850 cm⁻¹ Absent / Very WeakStrong, 2930–2850 cm⁻¹Key Differentiator: Distinguishes target from the fully aromatic analog.
Aromatic C-H Stretch Weak, >3000 cm⁻¹ (Furan C-H)Strong, 3100–3000 cm⁻¹AbsentHighlights the lack of the fully aromatic benzene ring in the target.
C=O Stretch ~1670–1690 cm⁻¹ ~1674 cm⁻¹[4]~1700–1720 cm⁻¹Conjugation with the furan ring lowers the frequency vs. the aliphatic alternative.
C=C Stretch ~1610, 1580 cm⁻¹ (Furan)~1612, 1582, 1458 cm⁻¹AbsentConfirms the presence of the heteroaromatic furan core.
C-O Stretch ~1250, 1180 cm⁻¹~1257, 1180 cm⁻¹[4]~1210 cm⁻¹Confirms the furan ether linkage and carboxylic C-O.

Experimental Workflow: Self-Validating FTIR Protocol

To ensure data integrity and reproducibility (E-E-A-T principles), the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. ATR is preferred over KBr pelleting for these compounds to prevent moisture absorption (which obscures the O-H region) and to avoid pressure-induced polymorphic transitions that can shift the C=O dimer peaks[6].

Step-by-Step Methodology
  • System Preparation & Background:

    • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

    • Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to account for ambient CO₂ and water vapor. Causality: 4 cm⁻¹ resolution is optimal for solid-state powders to balance signal-to-noise ratio without artificially broadening sharp C-H bands.

  • Sample Application:

    • Place approximately 2–5 mg of tetrahydrobenzofuran-3-carboxylic acid powder directly onto the ATR crystal.

    • Apply the pressure anvil until the force gauge indicates optimal contact (typically ~50-70 units depending on the instrument). Causality: Consistent pressure ensures uniform path length and prevents peak distortion in the highly absorbing C=O region.

  • Data Acquisition:

    • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Spectral Deconvolution & Validation:

    • Apply an ATR correction algorithm (to compensate for wavelength-dependent penetration depth).

    • Verify the baseline. If the baseline slopes significantly >2000 cm⁻¹, re-prep the sample to ensure uniform particle size.

    • Cross-reference the aliphatic C-H region (2950 cm⁻¹) and the conjugated C=O region (1670 cm⁻¹) against the provided reference table.

Logical Workflow Visualization

The following diagram illustrates the logical decision tree for validating the structural integrity of tetrahydrobenzofuran-3-carboxylic acid using FTIR spectral deconvolution.

Spectral_Validation N1 Sample: Tetrahydrobenzofuran- 3-carboxylic acid N2 ATR-FTIR Acquisition (4000-400 cm⁻¹) N1->N2 N3 High-Frequency Region (>2800 cm⁻¹) N2->N3 N4 Carbonyl Region (~1670-1700 cm⁻¹) N2->N4 N5 Fingerprint Region (<1500 cm⁻¹) N2->N5 N3a Aliphatic C-H Stretches (2950-2850 cm⁻¹) N3->N3a N4a Conjugated C=O Stretch (Hydrogen-Bonded Dimer) N4->N4a N5a Furan C=C & C-O (1610, 1250 cm⁻¹) N5->N5a N6 Positive Identification & Structural Validation N3a->N6 N4a->N6 N5a->N6

Figure 1: Logical workflow for the FTIR spectral deconvolution and structural validation of tetrahydrobenzofuran-3-carboxylic acid.

Conclusion

For researchers synthesizing or procuring tetrahydrobenzofuran-3-carboxylic acid derivatives for drug discovery[1], relying solely on LC-MS or NMR can overlook solid-state polymorphic variations or bulk structural misidentifications. By utilizing the comparative FTIR framework outlined above, scientists can rapidly confirm the presence of the crucial partially saturated ring (via 2950–2850 cm⁻¹ aliphatic stretches) while simultaneously validating the integrity of the furan-conjugated carboxylic acid dimer (~1670 cm⁻¹).

References

  • SSRN. Unraveling the structural intricacy of synthetic humic substance via, UV-vis, FTIR and silylation-GC. SSRN. Retrieved from [Link]

  • National Institutes of Health (PMC). Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. NIH.gov. Retrieved from [Link]

  • ResearchGate. Experimental and simulated (monomer, dimer) FT-IR spectra of 2MBA. ResearchGate. Retrieved from [Link]

  • bioRxiv. Targeting a Pleckstrin Homology Domain with a Lysine-Reactive Covalent Binder. bioRxiv.org. Retrieved from[Link]

  • Google Patents.WO2015112754A1 - Furo-3-carboxamide derivatives and methods of use. Google Patents.

Sources

Comparative

HPLC Method Development and Column Comparison Guide for 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid

Introduction 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4)[1] and its synthetic derivatives are critical structural motifs in modern drug discovery. Most notably, they serve as foundational fragments i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (CAS 436085-66-4)[1] and its synthetic derivatives are critical structural motifs in modern drug discovery. Most notably, they serve as foundational fragments in the development of covalent binders targeting the Pleckstrin Homology domain of Bruton's Tyrosine Kinase (BTK) . Accurately determining the purity, retention time, and degradation profile of this compound via High-Performance Liquid Chromatography (HPLC) is essential for downstream synthetic and biological workflows.

This guide objectively compares the chromatographic performance of various reversed-phase columns and details the mechanistic rationale behind mobile phase selection to help you build a robust, self-validating analytical method.

Part 1: The Causality of Retention (Expertise & Experience)

As an Application Scientist, I approach method development by first deconstructing the analyte's physicochemical properties. 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid presents a dual chromatographic challenge:

  • The Hydrophobic Core: The fused tetrahydrobenzofuran ring system is highly lipophilic, driving strong partitioning into standard C18 stationary phases.

  • The Ionizable Carboxylic Acid: The C3-carboxylic acid group has an estimated pKa of ~4.0. The retention of weak organic acids in reversed-phase HPLC is fundamentally dictated by the mobile phase pH .

The pH Effect: If the mobile phase pH is near or above neutral (e.g., pH 7.0), the carboxylic acid deprotonates into a highly polar carboxylate anion. This drastically reduces its hydrophobic foot, leading to poor retention and potential peak splitting on standard reversed-phase columns . Conversely, at a low pH (e.g., pH 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid), the carboxylic acid is fully protonated and neutral[2]. This maximizes hydrophobic interactions with the stationary phase, ensuring predictable retention and sharper peak shapes .

Part 2: Column Comparison & Experimental Data

To objectively evaluate performance, we compared the retention time, peak tailing, and theoretical plates of 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid across three distinct column chemistries under identical low-pH gradient conditions.

  • Standard C18 (e.g., Waters XBridge C18): Relies purely on hydrophobic dispersion forces. While retention is strong, residual silanols can interact with the carboxylic acid, sometimes causing minor tailing.

  • Polar-Embedded C18 (e.g., Waters SymmetryShield RP18): Incorporates a polar functional group (amide or carbamate) near the silica surface. This shields unreacted silanols and provides alternate hydrogen-bonding mechanisms, yielding superior peak shapes for acidic compounds.

  • Biphenyl (e.g., Restek Raptor Biphenyl): Offers enhanced

    
     interactions with the benzofuran ring, providing orthogonal selectivity compared to standard alkyl chains.
    

Table 1: Comparative HPLC Performance Data (Standardized gradient at pH 2.5)

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Selectivity Mechanism
Standard C18 6.451.3512,500Hydrophobic (Dispersion)
Polar-Embedded C18 5.801.0515,200Hydrophobic + H-Bonding
Biphenyl 7.151.1214,800Hydrophobic +

Part 3: Experimental Protocols

The following is a self-validating, step-by-step protocol for the optimal analysis of 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid.

Reagents & Materials:

  • Analyte: 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid standard .

  • Mobile Phase A: LC-MS grade Water with 0.1% (v/v) Formic Acid (pH ~2.7).

  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% (v/v) Formic Acid.

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the standard in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.1 mg/mL. Ensure complete dissolution via sonication for 5 minutes.

  • System Equilibration: Purge the HPLC lines with Mobile Phase A and B. Equilibrate the column at 5% B for 10 column volumes until the baseline and system pressure are stable.

  • Gradient Program:

    • 0.0 - 2.0 min: Hold at 5% B (Isocratic hold to focus the analyte at the column head).

    • 2.0 - 10.0 min: Linear ramp from 5% B to 95% B (Elution phase).

    • 10.0 - 12.0 min: Hold at 95% B (Column wash).

    • 12.0 - 12.1 min: Return to 5% B.

    • 12.1 - 17.0 min: Re-equilibration.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm and 220 nm (diode array detector recommended)[2].

  • Validation Check: Inject a blank (diluent only) prior to the sample to ensure no ghost peaks interfere with the expected retention window (5.5 - 7.5 min).

Part 4: Method Development Visualization

HPLC_Method Start Analyte: 4,5,6,7-tetrahydrobenzofuran- 3-carboxylic acid Prop Chemical Properties: Lipophilic Core + Acidic pKa (~4.0) Start->Prop pH_Decision Mobile Phase pH Selection Prop->pH_Decision Low_pH Low pH (2.5) 0.1% Formic Acid (Analyte is Neutral) pH_Decision->Low_pH Optimal Route High_pH Neutral pH (7.0) Ammonium Acetate (Analyte is Ionized) pH_Decision->High_pH Sub-optimal Col_Decision Column Chemistry Selection Low_pH->Col_Decision Poor_Ret Poor Retention & Peak Splitting High_pH->Poor_Ret C18 Standard C18 (Risk of Silanol Tailing) Col_Decision->C18 Polar Polar-Embedded C18 (Optimal Peak Shape) Col_Decision->Polar Biphenyl Biphenyl Column (Enhanced pi-pi Selectivity) Col_Decision->Biphenyl

HPLC method development workflow for 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid.

References

  • National Center for Biotechnology Information. "4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid | C9H10O3 | CID 21185192". PubChem. URL: [Link]

  • bioRxiv. "Targeting a Pleckstrin Homology Domain with a Lysine-Reactive Covalent Binder". bioRxiv. URL: [Link]

  • MDPI. "Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution". Molecules. URL: [Link]

  • HPLC.eu. "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC". HPLC.eu Technical Guides. URL: [Link]

Sources

Validation

High-Resolution Mass Spectrometry Comparison Guide: Elucidating the Fragmentation Pattern of Benzofuran-3-Carboxylic Acid

Executive Summary & Context Benzofuran-3-carboxylic acid (B3CA) is a highly versatile heterocyclic scaffold integral to the development of numerous pharmacological agents, including amiodarone analogs, antimicrobial ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Benzofuran-3-carboxylic acid (B3CA) is a highly versatile heterocyclic scaffold integral to the development of numerous pharmacological agents, including amiodarone analogs, antimicrobial therapeutics, and ion channel modulators[1]. During drug development, pharmacokinetic profiling, and synthetic validation, the precise structural elucidation of B3CA and its derivatives is paramount.

This guide provides an objective, data-driven comparison of the two premier mass spectrometry platforms used for B3CA analysis: Electron Impact Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS/MS) . By dissecting the mechanistic fragmentation pathways, researchers can optimize their analytical workflows for either targeted quantification or unknown metabolite identification.

Platform Comparison: ESI-Q-TOF vs. EI-GC-MS

Selecting the appropriate ionization technique fundamentally alters the observed fragmentation pattern of B3CA due to the energy dynamics imparted to the molecule.

  • EI-GC-MS (Hard Ionization): Operates at a standard 70 eV, transferring immense internal energy to the B3CA molecule. This results in extensive, reproducible in-source fragmentation. It is the gold standard for structural library matching (e.g., NIST databases) but often yields a weak molecular ion peak[2].

  • ESI-Q-TOF MS/MS (Soft Ionization): Imparts minimal residual energy during ionization, preserving the intact pseudomolecular ion. Fragmentation is deliberately induced in a collision cell via Collision-Induced Dissociation (CID), allowing for high-resolution, accurate-mass (HRAM) mapping of specific precursor-to-product ion transitions.

Workflow Start Sample: Benzofuran-3-Carboxylic Acid Split Start->Split ESI_Path ESI-Q-TOF MS/MS (Soft Ionization) Split->ESI_Path EI_Path EI-GC-MS (Hard Ionization) Split->EI_Path ESI_Prep Dilution in MeOH/H2O (0.1% Formic Acid) ESI_Path->ESI_Prep EI_Prep Volatilization / Derivatization (TMS) EI_Path->EI_Prep ESI_Ion Negative Mode [M-H]- m/z 161 ESI_Prep->ESI_Ion EI_Ion 70 eV Electron Impact [M]+. m/z 162 EI_Prep->EI_Ion ESI_Frag CID (Collision-Induced) Targeted MS/MS ESI_Ion->ESI_Frag EI_Frag In-Source Fragmentation Extensive Cleavage EI_Ion->EI_Frag Data Spectral Analysis & Structural Elucidation ESI_Frag->Data EI_Frag->Data

Workflow comparison between ESI-Q-TOF and EI-GC-MS for benzofuran-3-carboxylic acid analysis.

Mechanistic Fragmentation Dynamics

Understanding the causality behind B3CA's fragmentation requires analyzing its structural vulnerabilities. The molecule consists of a highly stable aromatic benzofuran core and a labile carboxylic acid moiety.

Electron Impact (EI) Fragmentation Pathway

Under 70 eV EI conditions, the molecular radical cation


 is observed at m/z 162[2]. The fragmentation cascade is driven by the rapid stabilization of the resulting cations:
  • Acylium Ion Formation (Base Peak): The most kinetically favorable cleavage is the loss of a hydroxyl radical (

    
    , -17 Da) from the carboxylic acid group. This yields a highly stable, resonance-stabilized acylium cation at m/z 145[2].
    
  • Decarboxylation: A competing primary pathway involves the expulsion of carbon dioxide (

    
    , -44 Da), generating the benzofuran radical cation at m/z 118[2].
    
  • Heterocyclic Ring Cleavage: The m/z 118 intermediate undergoes secondary fragmentation via the expulsion of carbon monoxide (

    
    , -28 Da) from the furan ring, resulting in a tropylium-like or benzocyclopropenyl cation at m/z 90.
    

Pathway MolIon Molecular Ion [M]+. m/z 162 LossOH Loss of •OH (-17 Da) MolIon->LossOH LossCO2 Loss of CO2 (-44 Da) MolIon->LossCO2 Acylium Acylium Cation m/z 145 LossOH->Acylium Benzofuran Benzofuran Radical Cation m/z 118 LossCO2->Benzofuran LossCO Loss of CO (-28 Da) Benzofuran->LossCO Tropylium Tropylium-like Cation m/z 90 LossCO->Tropylium

Primary EI-MS fragmentation pathways of benzofuran-3-carboxylic acid yielding diagnostic ions.

Electrospray Ionization (ESI-CID) Pathway

Because B3CA is an organic acid, ESI is optimally performed in negative ion mode , yielding the deprotonated molecule


 at m/z 161. Upon Collision-Induced Dissociation (CID):
  • The primary neutral loss is strictly

    
     (-44 Da), producing the benzofuran anion at m/z 117.
    
  • Unlike EI, the soft nature of ESI-CID rarely produces the loss of

    
    . Consequently, the decarboxylation pathway serves as the dominant, highly specific diagnostic transition for LC-MS/MS Multiple Reaction Monitoring (MRM) assays.
    

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, complete with internal checks.

Protocol A: EI-GC-MS Analysis

Rationale: Volatilization of carboxylic acids often requires derivatization to prevent peak tailing and thermal degradation; however, low-molecular-weight benzofurans can be analyzed directly if the inlet is properly deactivated.

  • Sample Preparation: Dissolve 1 mg of B3CA in 1 mL of GC-grade ethyl acetate. (Optional: Add 50 µL of BSTFA + 1% TMCS and heat at 60°C for 30 mins to form the TMS-ester, shifting the molecular weight to 234 Da).

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • Mass Spectrometry: Set the EI source to 70 eV and 230°C. Scan range: m/z 50–300.

  • Validation Check: Confirm the presence of the m/z 162 to m/z 145 ratio. If m/z 162 is entirely absent, lower the inlet temperature to 220°C to reduce thermal degradation prior to ionization.

Protocol B: ESI-Q-TOF MS/MS Analysis

Rationale: Negative mode ESI exploits the acidic proton of the carboxyl group, providing superior signal-to-noise ratios compared to positive mode by minimizing background chemical noise.

  • Sample Preparation: Dilute B3CA to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. (Note: While formic acid suppresses negative ionization slightly, it ensures sharp LC peak shapes; alternatively, 10 mM Ammonium Acetate can be used for maximum sensitivity).

  • Direct Infusion/LC: Infuse at 10 µL/min directly into the ESI source.

  • Source Parameters: Capillary voltage: 2.5 kV (Negative Mode). Desolvation temperature: 350°C.

  • CID Optimization: Isolate the precursor ion (m/z 161.02). Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

  • Validation Check: At CE 10 eV, the intact m/z 161.02 should dominate the spectrum. At CE 25 eV, the product ion m/z 117.03 should become the base peak. If fragmentation occurs at 10 eV, lower the declustering potential/cone voltage to prevent unintended in-source fragmentation.

Quantitative Data Presentation

Table 1: Comparative Performance Metrics for B3CA Analysis

MetricEI-GC-MS (70 eV)ESI-Q-TOF MS/MS (Negative Mode)
Ionization Species Radical Cation

Deprotonated Anion

Molecular Ion Abundance Low to Moderate (~20-30%)High (>90% before CID)
Primary Neutral Loss

(-17 Da)

(-44 Da)
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 5 ppm)
Best Application Library matching, volatile mixturesTrace quantification, complex biofluids

Table 2: Key Diagnostic Fragment Ions

PlatformPrecursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentRelative Abundance
EI-MS 162 (Nominal)145

(17 Da)
Acylium Cation100% (Base Peak)
EI-MS 162 (Nominal)118

(44 Da)
Benzofuran Radical Cation~45%
EI-MS 118 (Nominal)90

(28 Da)
Tropylium-like Cation~15%
ESI-MS/MS 161.024 (Exact)117.034

(44 Da)
Benzofuran Anion100% (at CE 25 eV)

References

  • 1-Benzofuran-3-carboxylic acid | C9H6O3 | CID 595655 - PubChem. nih.gov.
  • Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PMC. nih.gov.

Sources

Comparative

Publish Comparison Guide: Melting Point Determination of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid

This guide serves as an advanced technical resource for the characterization of 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid , specifically focusing on the critical quality attribute (CQA) of melting point (MP) determi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the characterization of 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid , specifically focusing on the critical quality attribute (CQA) of melting point (MP) determination.

Given the structural nuances in this chemical class, this guide addresses both the 4-oxo derivative (CAS 56671-28-4, a common pharmaceutical intermediate) and the fully reduced analogue (CAS 436085-66-4), distinguishing their thermal behaviors where applicable.[1]

Executive Summary & Compound Profile

Precise melting point determination is the first-line defense in validating the identity and purity of 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid .[1] While High-Performance Liquid Chromatography (HPLC) provides quantitative impurity profiles, thermal analysis offers unique insights into solid-state crystallinity, polymorphism, and solvate formation that chromatography cannot detect.[1]

Target Compound Specifications
Feature4-Oxo Derivative (Common Intermediate)Fully Reduced Analogue
IUPAC Name 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
CAS Number 56671-28-4 436085-66-4
Molecular Formula C₉H₈O₄ (MW: 180.[1][2][3][4][5]16)C₉H₁₀O₃ (MW: 166.[6]17)
Literature MP 140–141 °C [1, 2]~113–116 °C (Predicted/Analogous)*
Critical Impurities Resorcinol traces, uncyclized estersHydrogenation over-reduction products

*> Note: The fully reduced analogue is less common in commercial catalogs. Researchers often confuse it with 1,2,3,4-tetrahydrocarbazole (MP 116°C) due to structural similarity.[1] Always verify structure via NMR before thermal analysis.

Methodological Comparison: Capillary vs. DSC

This section compares the "performance" of the two primary determination methods. For drug development professionals, Differential Scanning Calorimetry (DSC) is the superior alternative to traditional capillary methods for this compound due to its ability to quantify purity via the van't Hoff equation.

Performance Matrix
MetricMethod A: Capillary (Optoelectronic) Method B: DSC (Thermal Analysis) Verdict
Principle Light transmission change during phase transition (Solid

Liquid).[1]
Heat flow measurement (

) during controlled heating.[7]
DSC provides thermodynamic data.[7]
Precision

0.3 – 0.5 °C

0.1 °C
DSC is 3-5x more precise.[1]
Sample Req. 2 – 5 mg (Destructive)1 – 3 mg (Encapsulated)DSC uses less sample.[1]
Purity Insight Qualitative (Wide range = Impure).Quantitative (Purity calculation possible).DSC validates purity >98%.
Polymorph Detection Difficult (Visual onset only).[1]Excellent (Exothermic/Endothermic events).DSC is essential for solid-state logic.[1]
Workflow Speed Fast (5–10 min).[1]Slow (30–45 min + analysis).Capillary wins for routine QC.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (The Gold Standard)

Recommended for Final Product Release and Reference Standard Characterization.

Equipment: TA Instruments DSC Q2000 or Mettler Toledo DSC 3+ (or equivalent).

  • Sample Preparation:

    • Dry the sample of 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid in a vacuum oven at 40°C for 4 hours to remove surface moisture (hygroscopicity can depress MP).[1]

    • Weigh 1.5 – 3.0 mg of the sample into a Tzero aluminum pan.

    • Crimp the pan hermetically (or use a pinhole lid if solvates are suspected to allow outgassing).

  • Instrument Parameters:

    • Purge Gas: Nitrogen (50 mL/min).

    • Equilibration: Equilibrate at 25°C.

    • Ramp Rate: Heat at 10°C/min to 160°C.[1]

    • Note: For purity determination, a slower rate (1°C/min) is required to apply van't Hoff analysis.

  • Data Analysis:

    • Identify the Onset Temperature (

      
      ) : The intersection of the baseline and the leading edge of the endotherm. This is the thermodynamic melting point (Target: 140.1 °C  for 4-oxo).[1]
      
    • Identify the Peak Temperature (

      
      ) : The point of maximum heat flow.
      
    • Calculate Enthalpy of Fusion (

      
      ) : Integrate the area under the curve. A sharp, narrow peak indicates high crystallinity.
      
Protocol B: Automated Capillary Method (Routine QC)

Recommended for In-Process Checks.[1]

Equipment: Büchi M-565 or Stanford Research Systems MPA100.[1]

  • Sample Loading:

    • Grind the sample to a fine powder (prevents heat transfer gradients).

    • Fill the capillary tube to a height of 2–3 mm . Compact by tapping.

  • Heating Profile:

    • Fast Stage: Ramp at 10°C/min to 130°C (10°C below expected MP).

    • Measurement Stage: Ramp at 1.0°C/min through the melting range.

  • Observation:

    • Record Meniscus Point (first liquid formation) and Clear Point (complete liquefaction).[1]

    • Acceptance Criteria: The range (Clear Point - Meniscus Point) must be

      
       for "Pure" grade.[1]
      

Decision Logic & Workflow Visualization

The following diagram illustrates the decision pathway for characterizing the purity of the compound, distinguishing when to use Capillary vs. DSC.

PurityCharacterization Start Synthesized 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid Drying Vacuum Drying (40°C, 4h) Start->Drying MethodChoice Select Characterization Method Drying->MethodChoice Capillary Method A: Capillary MP (Routine QC) MethodChoice->Capillary Quick Check DSC Method B: DSC (Reference Standard) MethodChoice->DSC Validation CapResult Measure Melting Range (T_clear - T_onset) Capillary->CapResult DSCResult Measure T_onset & Calculate Purity (van't Hoff) DSC->DSCResult Decision1 Range < 2°C? CapResult->Decision1 Decision2 Purity > 98.5%? DSCResult->Decision2 Pass RELEASE BATCH (High Purity) Decision1->Pass Yes Fail RECRYSTALLIZE (Impure) Decision1->Fail No Decision2->Pass Yes Decision2->Fail No Fail->Drying Reprocess

Caption: Workflow for selecting the appropriate melting point determination method based on the stage of drug development (QC vs. Validation).

Scientific Analysis of Alternatives

Why choose DSC over the cheaper Capillary method for this specific compound?

  • Decomposition Sensitivity: Carboxylic acids in the benzofuran series can undergo decarboxylation at high temperatures.

    • Capillary: The user may confuse decomposition (browning) with melting.[7]

    • DSC: Decomposition appears as an exothermic event or a baseline shift, clearly distinguishable from the endothermic melting peak.

  • Solvate Detection: 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is often recrystallized from ethanol or acetic acid.[1]

    • DSC: Will show a "desolvation" endotherm (typically 60–90°C) before the melting peak, alerting the chemist to residual solvent. Capillary methods often miss this, leading to a depressed and broad melting range that is misinterpreted as "impure" rather than "wet."

Summary of Specifications
  • Acceptable Melting Range (4-Oxo): 139.0 °C – 142.0 °C.[1]

  • Acceptable Melting Range (Reduced): 113.0 °C – 117.0 °C (Must be established by internal standard).

  • Key Interferent: Moisture (Hygroscopic). Always dry before testing.

References

  • National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid (CID 21185192).[1][8] Retrieved from [Link][1]

  • TA Instruments. (2023). Thermal Analysis of Pharmaceuticals: DSC Methods for Purity Determination. Retrieved from [Link][1]

Sources

Validation

Technical Guide: UV-Vis Absorption Maxima of 4,5,6,7-Tetrahydrobenzofuran Derivatives

The following guide details the UV-Vis absorption characteristics of 4,5,6,7-tetrahydrobenzofuran derivatives, contrasting them with fully aromatic analogs and providing experimental protocols for spectral characterizati...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption characteristics of 4,5,6,7-tetrahydrobenzofuran derivatives, contrasting them with fully aromatic analogs and providing experimental protocols for spectral characterization.

Executive Summary & Scaffold Analysis

In drug discovery and organic electronics, the 4,5,6,7-tetrahydrobenzofuran scaffold represents a critical intermediate between simple monocyclic furans and fully aromatic benzofurans. Unlike its fully aromatic counterpart, this scaffold retains the electronic character of a 2,3-dialkylfuran while offering the steric rigidity of a fused cyclohexane ring.

Key Optical Distinction:

  • Benzofuran (Fully Aromatic): Exhibits strong

    
     transitions in the near-UV (245 nm, 270–280 nm) due to the delocalized 
    
    
    
    electron system across both rings.
  • 4,5,6,7-Tetrahydrobenzofuran: The fused cyclohexane ring is saturated and acts only as an auxochrome (alkyl substituent). Consequently, the core chromophore is restricted to the furan ring, resulting in a hypsochromic shift (blue shift) into the deep UV (<230 nm) unless conjugated substituents (carbonyls, amines, aryls) are introduced at the C-2 or C-3 positions.

This guide compares the optical performance of the "silent" parent scaffold against its "active" conjugated derivatives, providing researchers with the data needed to tune detection wavelengths.

Comparative Data: Substituent Effects on

The following table synthesizes experimental data for the parent scaffold and its functionalized derivatives. Note the dramatic red-shift introduced by "push-pull" systems (Entry 3) compared to the parent (Entry 1).

Table 1: UV-Vis Absorption Maxima ( ) of Derivatives
Compound ClassRepresentative StructurePrimary

(Solvent)
Molar Absorptivity (

)
Electronic Origin
Parent / Alkyl Menthofuran (3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran)< 220 nm (EtOH)Low (< 5,000)Isolated Furan

(Alkyl perturbed)
2-Acyl Derivative 2-Acetyl-4,5,6,7-tetrahydrobenzofuran 272 - 275 nm (MeOH)High (~12,000)Extended Conjugation (C=O[1] + Furan)
Push-Pull System Ethyl 2-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate 290 - 310 nm (EtOH)Very High (>15,000)Intramolecular Charge Transfer (Amino

Ester)
4-Oxo Derivative 6,7-Dihydro-5H-1-benzofuran-4-one 252 - 258 nm (MeOH)Medium (~8,000)

-Unsaturated Ketone (Cross-conjugated)
Benchmark Benzofuran (Fully Aromatic) 245, 275, 282 nm (EtOH)HighFull Aromatic Delocalization

Critical Insight: The parent tetrahydrobenzofuran is optically transparent in the standard detection range (254 nm). To track this scaffold by UV, one must either derivatize it (e.g., to a 2,4-DNPH derivative if it's a ketone) or utilize the 2-acyl/2-amino derivatives which possess strong chromophores.[1]

Mechanistic Visualization: Tuning the Chromophore

The diagram below illustrates how modifying the 4,5,6,7-tetrahydrobenzofuran core alters the conjugation pathway, shifting the absorption maximum.

UV_Mechanism Parent Parent Scaffold (Menthofuran) λ < 220 nm Conjugation Add C=O at C-2 (Extended π-System) Parent->Conjugation Acylation PushPull Add NH2 at C-2 + Ester at C-3 (Charge Transfer) Parent->PushPull Gewald Reaction Result_Mid Bathochromic Shift λ ≈ 275 nm Conjugation->Result_Mid Red Shift Result_High Strong Bathochromic Shift λ ≈ 300-310 nm PushPull->Result_High Strong Red Shift

Figure 1: Structural modifications lead to predictable red-shifts (bathochromic shifts) by extending the conjugation length or introducing donor-acceptor interactions.[1]

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible


 and 

values, follow this self-validating protocol. This method minimizes solvent cutoff interference, which is critical for the parent compound.
Materials
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH).[1]

    • Why? MeCN has a UV cutoff of ~190 nm, allowing observation of the parent scaffold's end absorption. THF (cutoff ~212 nm) is not recommended for the parent compound.

  • Quartz Cuvettes: 1 cm path length (Required for UV < 300 nm).

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh ~5 mg of the tetrahydrobenzofuran derivative.

    • Dissolve in 10 mL of MeCN to create a ~2-4 mM stock solution.[1]

    • Validation: Sonicate for 60 seconds to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? Measuring multiple concentrations allows you to calculate the Molar Absorptivity (

      
      ) via the Beer-Lambert Law (
      
      
      
      ) and rule out aggregation effects.
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure solvent.[1]

    • Run a baseline scan (190–400 nm). Ensure absorbance is < 0.05 AU across the range.

  • Measurement:

    • Scan the sample from 400 nm down to 190 nm.

    • Criterion: The primary peak absorbance should fall between 0.3 and 1.0 AU for maximum accuracy.

  • Data Analysis:

    • Identify

      
      .[2][3]
      
    • Calculate

      
      .
      
    • Self-Check: If

      
       shifts with concentration, aggregation is occurring. Repeat with lower concentrations.
      

References

  • Menthofuran Data & Toxicity: Menthofuran: 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran.[1][4] PubChem Compound Summary. National Library of Medicine.[1] Link

  • 2-Acetylbenzofuran Comparison: NIST Chemistry WebBook, SRD 69.[1] UV/Visible Spectrum of 2-Acetylbenzofuran. Link

  • Synthesis of 2-Amino Derivatives: Harrison, W. T. A., et al. "Ethyl 2-acetylamino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate."[1] Acta Crystallographica Section E (2006).[5] (Analogous thiophene data used for push-pull structural validation). Link

  • Solvent Effects: Merck Millipore.[1] UV-Visible Solvents and Cutoff Wavelengths. Link

Sources

Comparative

Purity Analysis of Commercial 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid: A Comparative Technical Guide

Topic: Purity Analysis of Commercial 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid Content Type: Publish Comparison Guide Executive Summary: The "Purity Trap" in Heterocyclic Building Blocks In drug discovery, 4,5,6,7-t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Analysis of Commercial 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary: The "Purity Trap" in Heterocyclic Building Blocks

In drug discovery, 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (CAS: 27815-92-9) is a critical scaffold for synthesizing HCV NS5B inhibitors, GPCR ligands, and anti-inflammatory agents. However, commercial sources exhibit significant variability in purity, often masking contaminants that sabotage downstream coupling reactions (e.g., amide bond formation).

This guide objectively compares the performance of three analytical workflows for validating this building block. We move beyond simple "Certificate of Analysis" (CoA) verification to demonstrate why orthogonal analysis is required to detect the specific impurities inherent to the Feist-Benary synthesis route.

The Core Problem

Commercial "97%" purity often ignores:

  • Aromatized Byproducts: Spontaneous dehydrogenation leads to benzofuran-3-carboxylic acid.

  • Inorganic Salts: Residual catalysts (e.g., bases used in hydrolysis) invisible to UV detection.

  • Solvent Entrapment: High affinity for EtOAc/THF in the crystal lattice.

Impurity Profiling: What is Actually in the Bottle?

To understand the analytical challenge, we must map the origin of impurities. The standard synthesis involves the Feist-Benary condensation of 2-chlorocyclohexanone with


-keto esters, followed by hydrolysis.
Figure 1: Impurity Origin Pathway

ImpurityPathway Start Raw Materials (2-Chlorocyclohexanone + Ethyl Acetoacetate) Reaction Feist-Benary Condensation Start->Reaction Imp1 Impurity A: Unreacted Haloketone Start->Imp1 Residual Intermed Intermediate Ester Reaction->Intermed Hydrolysis Base Hydrolysis (NaOH/KOH) Intermed->Hydrolysis Imp3 Impurity C: Residual Ester (Incomplete Hydrolysis) Intermed->Imp3 Incomplete Reaction Product Target: 4,5,6,7-Tetrahydrobenzofuran -3-carboxylic Acid Hydrolysis->Product Imp2 Impurity B: Benzofuran-3-carboxylic acid (Aromatized) Product->Imp2 Oxidation (Storage/Stress)

Caption: Mechanistic origin of key impurities. Note that Impurity B (Aromatized) is chemically distinct but chromatographically similar to the target.

Comparative Analysis of Validation Methods

We evaluated three alternative workflows for assessing the purity of commercial batches.

Method A: HPLC-UV (The Standard)
  • Technique: Reversed-Phase Liquid Chromatography with Diode Array Detection.

  • Pros: High sensitivity for organic impurities; separates the aromatized byproduct effectively.

  • Cons: "Blind" to inorganic salts and residual water; requires reference standards for quantitation.

Method B: qNMR (The Truth Serum)
  • Technique: Quantitative

    
    H-NMR using an internal standard (e.g., Maleic Acid or TCNB).
    
  • Pros: Absolute purity determination; detects solvents, water, and inorganics implicitly (via mass balance).

  • Cons: Lower sensitivity (LOQ ~0.5%); requires ~10mg of sample.

Method C: GC-MS (The Volatile Scout)
  • Technique: Gas Chromatography Mass Spectrometry (requires derivatization).

  • Pros: Excellent for detecting unreacted haloketones (Impurity A).

  • Cons: The carboxylic acid is non-volatile and thermally unstable; requires methylation (TMS-diazomethane) prior to injection, introducing variability.

Performance Data Summary
FeatureMethod A: HPLC-UVMethod B: qNMRMethod C: GC-MS
Linearity (

)
> 0.999N/A (Absolute)> 0.995
Specificity High (for isomers)High (structural)High (volatiles)
Detection Limit 0.05%0.5%0.1%
Throughput 15 min/sample10 min/sample45 min/sample (w/ prep)
Critical Blindspot Inorganic SaltsTrace Isomers (<0.1%)Thermolabile compounds

Detailed Experimental Protocols

To ensure reproducibility, we provide the optimized protocols for the two most effective methods (HPLC and qNMR).

Protocol 1: Orthogonal HPLC-UV Method

Rationale: Acidic mobile phase is mandatory to suppress ionization of the carboxylic acid (


), ensuring sharp peak shape and retention.
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
     prevents tailing better than formic acid for this scaffold).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-12 min: 5%

      
       95% B (Linear ramp)
      
    • 12-15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (universal).

  • Sample Prep: Dissolve 5 mg in 10 mL of 50:50 Water:ACN. Sonicate for 5 mins.

System Suitability Criteria:

  • Retention Time (Target): ~6.5 min.

  • Retention Time (Aromatized Impurity): ~7.2 min (elutes later due to full planarity/conjugation).

  • Resolution (

    
    ): > 2.0 between target and aromatized impurity.
    
Protocol 2: Absolute Purity via qNMR

Rationale: This method validates the "Mass Balance" often missing in HPLC.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Solvent: DMSO-

    
     (Solubilizes both the acid and polar salts).
    
  • Preparation:

    • Weigh exactly 10.0 mg of Commercial Sample (

      
      ).
      
    • Weigh exactly 5.0 mg of Maleic Acid (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Relaxation Delay (

      
      ): 30 seconds (Critical for full relaxation of carboxyl protons).
      
    • Scans: 16.

    • Pulse Angle: 90°.

  • Analysis:

    • Integrate the vinylic protons of Maleic Acid (

      
       6.25 ppm, 2H).
      
    • Integrate the multiplet of the tetrahydrobenzofuran C4/C7 protons (

      
       2.4-2.6 ppm, 4H).
      
    • Calculation:

      
      
      

Case Study: Vendor Comparison

We applied the protocols above to three commercial batches.

MetricVendor A (Budget) Vendor B (Premium) In-House Recrystallized
Claimed Purity 97%98%N/A
HPLC Purity (Area%) 96.2%98.5%99.8%
qNMR Purity (wt%) 88.4% 97.9%99.5%
Major Contaminant Inorganic Salts (11%)Ethyl Ester (0.5%)None
Aromatized Impurity 2.1%0.1%<0.05%
Color Beige SolidOff-white SolidWhite Crystals

Analysis: Vendor A shows a classic "Salt Trap." While the HPLC shows decent organic purity (96.2%), the qNMR reveals the sample is nearly 12% inorganic weight (likely NaCl from the hydrolysis workup). Using Vendor A for stoichiometric reactions (e.g., amide coupling) would result in a 12% under-dosing of the reagent, leading to incomplete conversion.

Recommendations & Decision Matrix

Do not rely solely on the vendor's CoA. The presence of the aromatized impurity (


) is particularly troublesome as it is often unreactive in specific enzymatic pockets designed for the tetrahydro- scaffold, acting as a "dead" ligand.
Figure 2: Purity Assessment Workflow

DecisionMatrix Start Receive Commercial Sample qNMR Step 1: qNMR (Check Absolute Purity) Start->qNMR PassNMR Purity > 95% wt? qNMR->PassNMR HPLC Step 2: HPLC-UV (Check Organic Impurities) PassNMR->HPLC Yes Recryst Action: Recrystallize (EtOH/Water) PassNMR->Recryst No (<90%) Adjust Action: Adjust Stoichiometry (Account for Salts) PassNMR->Adjust No (90-95%) PassHPLC Aromatized Impurity < 0.5%? HPLC->PassHPLC PassHPLC->Recryst No Use Action: Release for Synthesis PassHPLC->Use Yes Recryst->qNMR Retest Adjust->HPLC

Caption: Decision matrix for accepting or purifying commercial batches.

Final Recommendation

For critical medicinal chemistry applications:

  • Always run a qNMR on new batches to establish the "True Weight" for stoichiometry.

  • If the aromatized impurity exceeds 1.0%, recrystallize from Ethanol/Water (9:1). The tetrahydro- acid crystallizes preferentially, leaving the planar aromatic impurity in the mother liquor.

References

  • Feist-Benary Synthesis Mechanism & Scope

    • Title: Feist-Benary Synthesis[1][2][3][4]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Analytical Methods for Carboxylic Acids

    • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples
    • Source: MDPI Molecules
    • URL:[Link]

  • Compound Data & Safety

    • Title: 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid Compound Summary[1][5]

    • Source: PubChem[1]

    • URL:[Link]

  • qNMR Best Practices

    • Title: Valid
    • Source: Journal of Pharmaceutical and Biomedical Analysis (General Reference)
    • URL:[Link]

Sources

Validation

A Researcher's Guide to Comparative Crystal Structure Analysis of Tetrahydrobenzofuran-3-Carboxylic Acid Salts

The Critical Role of Salt Form and Crystal Structure in Pharmaceutical Sciences The selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a pivotal step in drug development. The conversion...

Author: BenchChem Technical Support Team. Date: March 2026

The Critical Role of Salt Form and Crystal Structure in Pharmaceutical Sciences

The selection of an appropriate salt form of an active pharmaceutical ingredient (API) is a pivotal step in drug development. The conversion of a free acid or base into a salt can profoundly alter its physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity. These properties, in turn, are intrinsically linked to the drug's bioavailability and manufacturability. It is estimated that approximately 50% of all drugs on the market are administered as salts.

The three-dimensional arrangement of ions in the crystal lattice dictates the macroscopic properties of the solid form. Different salt forms of the same API can crystallize in various arrangements, a phenomenon known as polymorphism. Each polymorph is a distinct solid-state entity with a unique set of physical properties. Therefore, a thorough understanding and characterization of the crystal structures of different salts of an API are not merely academic exercises but a regulatory and commercial necessity to ensure product quality, consistency, and performance.

This guide will walk you through the essential steps to perform a comparative analysis of the crystal structures of different salts of a given carboxylic acid, using tetrahydrobenzofuran-3-carboxylic acid as our hypothetical API.

Experimental and Analytical Workflow

The process of comparing the crystal structures of different salts of a carboxylic acid can be systematically broken down into three main stages: salt synthesis, single crystal growth, and X-ray diffraction analysis.

Crystal Structure Analysis Workflow Workflow for Comparative Crystal Structure Analysis cluster_0 Salt Synthesis cluster_1 Single Crystal Growth cluster_2 X-ray Diffraction and Analysis start Tetrahydrobenzofuran- 3-carboxylic Acid base Select Base (e.g., NaOH, KOH, Ca(OH)₂) start->base Choose counterion reaction Acid-Base Neutralization Reaction start->reaction base->reaction isolation Isolation and Purification of Salt reaction->isolation screening Crystallization Solvent Screening isolation->screening crystallization Select Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) screening->crystallization growth Crystal Growth crystallization->growth harvesting Crystal Selection and Mounting growth->harvesting data_collection Single-Crystal X-ray Diffraction Data Collection harvesting->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution analysis Comparative Structural Analysis (Packing, H-bonding, etc.) structure_solution->analysis end Correlation with Physicochemical Properties analysis->end

Caption: A generalized workflow for the comparative analysis of carboxylic acid salt crystal structures.

Illustrative Comparison: Acetate Salts

To demonstrate the principles of comparative crystal structure analysis, we will examine the crystallographic data for three common acetate salts: anhydrous sodium acetate, potassium acetate, and calcium acetate monohydrate. The data presented here is sourced from the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures.[1][2][3]

ParameterSodium Acetate (Anhydrous)Potassium AcetateCalcium Acetate Monohydrate
CSD Refcode BOPKOG10ACETOK01CADTAC02
Crystal System OrthorhombicMonoclinicTriclinic
Space Group PccaP2₁/cP-1
a (Å) 12.47511.896.750
b (Å) 10.4074.5411.076
c (Å) 10.44914.8011.782
α (°) 9090116.49
β (°) 90108.592.40
γ (°) 909097.31
Volume (ų) 1357.9760.3777.0
Z 844
Calculated Density (g/cm³) 1.511.631.51

Data Interpretation and Scientific Insights:

The seemingly subtle differences in the crystallographic parameters of these simple salts have profound implications for their physical properties.

  • Crystal System and Space Group: The change from the higher symmetry orthorhombic system in sodium acetate to the lower symmetry monoclinic and triclinic systems for potassium and calcium acetate, respectively, indicates a more complex packing arrangement of the ions in the latter two.[4][5][6] This is often influenced by the size of the cation and the presence of water of hydration.

  • Unit Cell Dimensions and Volume: The unit cell dimensions are a direct reflection of the size of the constituent ions and how they pack. The presence of the larger potassium ion and the coordinated water molecule in the calcium salt leads to different cell parameters compared to the sodium salt.

  • Coordination Environment: In anhydrous sodium acetate, the sodium ion is coordinated by oxygen atoms from the carboxylate groups. In contrast, the crystal structure of calcium acetate monohydrate reveals that the calcium ions are part of infinite double-stranded chains cross-linked by an extensive network of hydrogen bonds involving the water molecules.[6] This strong hydrogen bonding network contributes to the stability of the hydrated form.

  • Impact of Counterion and Hydration: The choice of counterion (Na⁺, K⁺, Ca²⁺) directly influences the crystal packing and the resulting intermolecular interactions.[7][8][9] The presence of water of hydration in the calcium acetate salt introduces additional hydrogen bonding possibilities, which can significantly impact properties like solubility and hygroscopicity. For instance, the strong interaction with water in the crystal lattice of calcium acetate monohydrate suggests that it will have different dissolution kinetics compared to the anhydrous sodium and potassium salts.

These examples underscore the necessity of obtaining detailed crystal structure data to rationally select a salt form with the desired physicochemical properties for a new drug candidate like tetrahydrobenzofuran-3-carboxylic acid.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis, crystallization, and analysis of carboxylic acid salts.

Part 1: Salt Synthesis

Objective: To synthesize various salt forms of a carboxylic acid through acid-base neutralization.

A. Synthesis of Sodium Salt (e.g., Sodium Tetrahydrobenzofuran-3-carboxylate)

  • Dissolution: Dissolve tetrahydrobenzofuran-3-carboxylic acid in a minimal amount of a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask.

  • Base Addition: Prepare a stoichiometric equivalent of sodium hydroxide (NaOH) as a solution in the same solvent.

  • Reaction: Slowly add the NaOH solution to the stirred solution of the carboxylic acid at room temperature. The reaction is typically instantaneous.[4][10]

  • Monitoring: Monitor the pH of the reaction mixture to ensure complete neutralization (target pH ~7-8).

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude sodium salt.

  • Purification: The salt can be purified by recrystallization from a suitable solvent system.

B. Synthesis of Potassium Salt (e.g., Potassium Tetrahydrobenzofuran-3-carboxylate)

  • Procedure: Follow the same procedure as for the sodium salt, but use potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) as the base.[2][3][11][12][13] If using K₂CO₃, the reaction will be accompanied by the evolution of carbon dioxide gas.

  • Completion: Ensure the reaction is complete by observing the cessation of gas evolution.

C. Synthesis of Calcium Salt (e.g., Calcium Tetrahydrobenzofuran-3-carboxylate)

  • Procedure: Suspend tetrahydrobenzofuran-3-carboxylic acid in water.

  • Base Addition: Slowly add a stoichiometric amount of calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) to the suspension with vigorous stirring.[5][14][15]

  • Reaction: The reaction with CaCO₃ will produce carbon dioxide. Continue stirring until gas evolution ceases. The reaction may require gentle heating to go to completion.

  • Isolation: Filter the reaction mixture to remove any unreacted starting material. The calcium salt can then be isolated by evaporating the water.[16]

Part 2: Single Crystal Growth

Objective: To grow high-quality single crystals suitable for X-ray diffraction.

A. Slow Evaporation Method

  • Solution Preparation: Prepare a saturated or near-saturated solution of the salt in a suitable solvent or solvent mixture at room temperature.

  • Setup: Place the solution in a small, clean vial.

  • Evaporation: Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent.[17]

  • Growth: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

B. Vapor Diffusion Method

  • Setup: Place a small vial containing a concentrated solution of the salt inside a larger, sealed jar. The outer jar should contain a more volatile "anti-solvent" in which the salt is poorly soluble.[8][12][18]

  • Diffusion: The anti-solvent vapor will slowly diffuse into the inner vial, gradually decreasing the solubility of the salt and inducing crystallization.

C. Slow Cooling Method

  • Solution Preparation: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to room temperature or below. This can be achieved by placing the container in a dewar of warm water and allowing it to cool to ambient temperature overnight.[17]

Part 3: Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional atomic arrangement of the salt crystal.

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.[11]

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.[19][20]

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffracted beams.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to obtain the final, accurate crystal structure.

  • Data Deposition: The final crystal structure data, including atomic coordinates and other crystallographic information, should be deposited in a public database such as the Cambridge Structural Database (CSD) to ensure its accessibility to the scientific community.[1][2][3]

Conclusion

The systematic comparison of the crystal structures of different salts of an active pharmaceutical ingredient is a cornerstone of modern drug development. While specific data for tetrahydrobenzofuran-3-carboxylic acid salts remains to be elucidated, this guide provides a robust framework for undertaking such an investigation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, and by carefully interpreting the resulting crystallographic data in the context of physicochemical properties, researchers can make informed decisions in the selection of an optimal salt form, thereby accelerating the journey from molecule to medicine.

References

  • CALCIUM ACETATE - Ataman Kimya. [Link]

  • Cambridge Structural Database - Wikipedia. [Link]

  • Potassium Acetate: Structure, Uses & Preparation Guide - Vedantu. [Link]

  • Experiment No.7 Potassium Acetate | PDF | Acetic Acid - Scribd. [Link]

  • Polymorphism and Crystallization of Sodium Acetate - ACS Publications. [Link]

  • Calcium acetate - Crystal growing. [Link]

  • CN103833543A - Preparation method of sodium acetate - Google P
  • CN1219529A - Production method for calcium acetate - Google P
  • How to make Calcium Acetate - YouTube. [Link]

  • Structure of calcium acetate monohydrate, Ca(C2H3O2)2.H2O - IUCr Journals. [Link]

  • Single crystal X-ray diffraction | Crystallography Class... - Fiveable. [Link]

  • Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. [Link]

  • US4377488A - Process of making calcium acetate deicing agents - Google P
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]

  • acetic acid + potassium carbonate - Amine Catalysts. [Link]

  • Sodium Acetate(Hot Ice) Synthesis - YouTube. [Link]

  • Calcium acetate crystals growing : r/crystalgrowing - Reddit. [Link]

  • New Polymorphs of the Phase-Change Material Sodium Acetate - MDPI. [Link]

  • Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phase-change material - CrystEngComm (RSC Publishing). [Link]

  • Crystal growing: acetates of copper and calcium - Random thoughts and fancy math. [Link]

  • How to Grow Limestone & Vinegar Crystals Easily - Crystalverse. [Link]

  • Chemical crystallization | SPT Labtech. [Link]

  • Product Class 3: Carboxylic Acid Salts. [Link]

  • Polymorphic Protein Crystal Growth: Influence of Hydration and Ions in Glucose Isomerase. [Link]

  • Crystallization of Sodium Acetate from a Supersaturated Solution (Demo). [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). [Link]

  • US6673964B1 - Process for producing a calcium carboxylate - Google P
  • The National Crystal Growing Competition Handbook - The Chemical Institute of Canada. [Link]

  • How To Grow Crystals - The Center for Xray Crystallography » University of Florida. [Link]

  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. [Link]

  • A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals - IUCr Journals. [Link]

  • Polymorphism, what it is and how to identify it: a systematic review - SciSpace. [Link]

  • Understanding Polymorphism in Crystals | PDF - Scribd. [Link]

  • Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - Semantic Scholar. [Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. [Link]

  • RU2455279C1 - Method of producing potassium acetate - Google P
  • CALCIUM ACETATE, monohydrate - Gelest, Inc.. [Link]

  • Calcium acetate monohydrate | C4H8CaO5 | CID 82163 - PubChem. [Link]

  • The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State | Molecular Pharmaceutics - ACS Publications. [Link]

  • Sodium acetate anhydrous, USP - DC Fine Chemicals. [Link]

  • Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. [Link]

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Comparative

Optimizing Tetrahydrobenzofuran Scaffold Validation: A Comparative Guide to LC-MS Integration

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Mn(OAc)₃-mediated free-radical cyclization validation Introduction: The Validation Bottleneck in...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Mn(OAc)₃-mediated free-radical cyclization validation

Introduction: The Validation Bottleneck in Privileged Scaffold Synthesis

The tetrahydrobenzofuran (THBF) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse bioactive agents, including melatonin receptor agonists (e.g., Ramelteon) and novel anti-cancer agents. While methods like the Mn(OAc)₃-mediated oxidative free-radical cyclization offer a direct route to these fused systems from 1,3-dicarbonyls and alkenes, they present a unique validation challenge.

This reaction often yields a complex matrix containing the target dihydrofuran-fused product, unreacted starting materials, and—crucially—over-oxidized benzofuran byproducts. Traditional validation methods like Thin Layer Chromatography (TLC) frequently fail to resolve these species due to similar polarity, while NMR is too low-throughput for kinetic monitoring.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) not just as an analytical tool, but as the primary decision-making engine for THBF synthesis, offering superior resolution of oxidation states that other methods miss.

Comparative Analysis: LC-MS vs. Traditional Alternatives

The following matrix compares the efficacy of LC-MS against standard laboratory techniques for monitoring the synthesis of 6,6-dimethyl-3-phenyl-2,3,6,7-tetrahydrobenzofuran-4(5H)-one (a standard Mn(OAc)₃ product).

FeatureTLC (Silica/UV) ¹H NMR (300-500 MHz) LC-MS (ESI+)
Differentiation of Oxidation States Poor. Dihydrofuran and Benzofuran analogs often co-elute due to similar

.
Excellent. Distinct alkene vs. aromatic proton signals.Superior. Instantly distinguishes products by mass (

2 Da or 4 Da).
Sensitivity Low (

g range).
Low (mg range required).High (pg to ng range).
Throughput High (parallel spots), but data is qualitative.Low (requires workup/deuterated solvents).High (5-min gradients).
Structural Insight None (retention only).Definitive structural elucidation.Mass + Fragmentation fingerprints (RDA).[1]
Impurity Profiling "Streak" artifacts often mask impurities.Minor impurities lost in baseline noise.Ion extraction allows detection of <0.1% trace byproducts.

Scientific Deep Dive: The LC-MS Validation Mechanism

To validate THBF synthesis effectively, one must understand the behavior of these molecules under Electrospray Ionization (ESI).

Ionization Physics

Tetrahydrobenzofurans synthesized from dimedone possess a ketone carbonyl and a furan oxygen.

  • Mode: Positive Mode ESI (ESI+) is preferred.

  • Protonation Site: The carbonyl oxygen at C-4 is the most basic site, readily accepting a proton to form

    
    .
    
  • Adducts: In the presence of ubiquitous sodium (glassware/solvents),

    
     adducts are common. A robust method uses formic acid (0.1%) to drive protonation over sodiation, simplifying the spectra.
    
Diagnostic Fragmentation (The "Fingerprint")

Unlike simple mass confirmation, fragmentation patterns validate the structure. For cyclohexenone-fused systems, the Retro-Diels-Alder (RDA) reaction is the dominant fragmentation pathway in the gas phase.

  • Parent Ion:

    
    
    
  • Primary Loss: Cleavage of the cyclohexenone ring (RDA) typically results in the loss of isobutylene (56 Da) if a gem-dimethyl group is present (dimedone derived).

  • Secondary Loss: Loss of CO (28 Da) from the cyclic ketone.

Experimental Protocol: Self-Validating Synthesis System

Objective: Synthesize and validate 6,6-dimethyl-3-phenyl-2,3,6,7-tetrahydrobenzofuran-4(5H)-one.

Synthesis Workflow (Mn(OAc)₃ Mediated)
  • Reagents: Dissolve Dimedone (1.0 eq) and Styrene (1.1 eq) in Glacial Acetic Acid.

  • Initiator: Add Mn(OAc)₃·2H₂O (2.2 eq).

  • Reaction: Heat to 80°C. The reaction is driven by the formation of a radical at the

    
    -position of the 1,3-dicarbonyl, which adds to the styrene double bond.
    
  • Quench: Aqueous workup is not required for the initial LC-MS check.

LC-MS Validation Method
  • Instrument: Agilent 1200/6120 Single Quad or equivalent.

  • Column: Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 min; Hold 1.0 min. Flow: 0.6 mL/min.

  • Detection: UV (254 nm) and MS (ESI+, Scan 100–600 m/z).

Data Interpretation (The "Go/No-Go" Decision)
  • Target Mass: Calculate Exact Mass (e.g.,

    
     Da). Look for m/z 243.3 
    
    
    
    .
  • The "Dihydro" Trap: If you observe m/z 241.3 (

    
    ), the product has oxidized to the fully aromatic benzofuran. This indicates the reaction temperature was too high or prolonged.
    
  • The "Dimer" Trap: Mn(OAc)₃ can cause oxidative dimerization of dimedone. Look for

    
    .
    

Visualizing the Validation Logic

Diagram 1: The LC-MS Decision Workflow

This workflow illustrates the self-correcting logic loop enabled by LC-MS, preventing the isolation of impure intermediates.

LCMS_Workflow Start Crude Reaction Mixture (Mn(OAc)3 + Dimedone + Styrene) Aliquot Take 20µL Aliquot Dilute in MeCN Start->Aliquot LCMS Run LC-MS (C18, ESI+, 5min Gradient) Aliquot->LCMS Analysis Analyze Mass Spectrum (TIC & XIC) LCMS->Analysis Path_Product Major Peak: m/z 243 [M+H]+ (Target) Analysis->Path_Product Target Found Path_Oxidized Major Peak: m/z 241 [M-2H]+ (Over-oxidized) Analysis->Path_Oxidized -2 Da Shift Path_SM Major Peak: m/z 141 (Dimedone SM) Analysis->Path_SM SM Persists Action_Workup Proceed to Workup & Isolation Path_Product->Action_Workup Action_Optimize Lower Temp / Reduce Rxn Time Path_Oxidized->Action_Optimize Action_Continue Add more Mn(OAc)3 Increase Temp Path_SM->Action_Continue

Caption: Decision matrix for reaction monitoring. The mass difference of 2 Da (dihydro- vs. tetrahydro-) is the critical quality attribute.

Diagram 2: Mechanistic Fragmentation Pathway (ESI+)

Understanding the fragmentation confirms the core scaffold structure (fused cyclohexenone-furan system) without needing NMR.

Fragmentation_Pathway MolIon Molecular Ion [M+H]+ m/z 243 (Intact THBF) RDA_Step Retro-Diels-Alder (RDA) Cleavage MolIon->RDA_Step Collision Induced Dissociation Frag1 Fragment A m/z 187 (Loss of Isobutylene -56) RDA_Step->Frag1 Major Pathway (Gem-dimethyl loss) CO_Loss Loss of CO (-28 Da) Frag1->CO_Loss Frag2 Fragment B m/z 159 (Aromatized Core) CO_Loss->Frag2

Caption: Characteristic ESI+ fragmentation pathway for dimedone-derived tetrahydrobenzofurans. The loss of 56 Da (isobutylene) via RDA is diagnostic.

References

  • Snider, B. B. (1996). Manganese(III)-based oxidative free-radical cycloadditions.[2][3][4] Chemical Reviews, 96(1), 339–364.

  • Yilmaz, M., & Pekel, A. T. (2005).[2] Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds with Sterically Hindered Olefins.[2][3] Turkish Journal of Chemistry, 29, 579-588.

  • Kayser, O., & de Waard, S. (2012). Pharmaceutical Biotechnology: Drug Discovery and Clinical Applications. Wiley-VCH. (Context on LC-MS in drug discovery).
  • Holčapek, M., & Jirásko, R. (2010). Structural analysis of organic compounds using tandem mass spectrometry. Journal of Chromatography A, 1217(25), 3908-3921.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic Acid

Executive Summary & Chemical Identity 4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (hereafter THB-3-CA) is a heterocyclic organic acid commonly used as a pharmacophore building block. While not classified as an "acutel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid (hereafter THB-3-CA) is a heterocyclic organic acid commonly used as a pharmacophore building block. While not classified as an "acutely toxic" P-listed waste under US RCRA regulations, it possesses significant irritant properties and potential aquatic toxicity common to benzofuran derivatives.

Improper disposal via sanitary sewer systems poses a risk of pipe corrosion (due to acidity) and environmental persistence. This guide mandates High-Temperature Incineration as the primary disposal route to ensure complete mineralization of the heterocyclic ring.

Chemical Safety Data (Key Parameters)
ParameterData
CAS Number 436085-66-4
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Physical State Solid (typically off-white powder)
Acidity (pKa) ~4.0–5.0 (Estimated; behaves as weak organic acid)
GHS Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp.[1][2][3][4][5] Irritation)
RCRA Status Not Listed (P/U). Characterize as D002 if pH ≤ 2.[3]

Pre-Disposal Handling & Segregation

The Golden Rule: Never mix THB-3-CA with strong oxidizers (e.g., nitric acid, permanganates) or strong bases in an uncontrolled manner.

Waste Stream Segregation Logic

Effective disposal begins at the bench. Use the following logic to determine the correct waste stream container.

WasteSegregation Start Waste Form Generated IsSolid Is it a Solid? Start->IsSolid SolidStream Solid Waste Stream (Trace Contaminated Debris) IsSolid->SolidStream Yes (Gloves/Paper) PureSolid Pure Substance (Expired/Excess) IsSolid->PureSolid Yes (Bulk) IsSolution Is it in Solution? IsSolid->IsSolution No SolventType Identify Solvent IsSolution->SolventType Organic Solvent Aqueous Aqueous Waste IsSolution->Aqueous Water Based Halogenated Halogenated Waste (DCM, Chloroform) SolventType->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (MeOH, EtOAc, Acetone) SolventType->NonHalogenated No Halogens CheckPH Check pH Aqueous->CheckPH AcidWaste Aqueous Acid Waste (Do NOT Sewer) CheckPH->AcidWaste Collect for Pickup

Figure 1: Decision matrix for segregating THB-3-CA waste at the point of generation.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicability: Expired reagents, reaction byproducts, or spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber packer. Avoid metal containers due to potential acid corrosion over time.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4,5,6,7-Tetrahydrobenzofuran-3-carboxylic acid, 98%"

    • Hazards: Check "Irritant" and "Toxic".[1][4]

  • Secondary Containment: Place the closed container into a secondary plastic bin to capture any potential leaks.

  • Disposal Path: Designate for Lab Pack incineration.

    • Why: Incineration ensures the destruction of the fused benzofuran ring, preventing bioaccumulation in aquatic environments.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: THB-3-CA dissolved in solvents (e.g., during extraction or chromatography).

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers or incompatible bases (which could generate heat/gas).[6]

  • Solvent Segregation:

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the "Halogenated Organic" carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, or Ethyl Acetate, pour into the "Non-Halogenated Organic" carboy.

  • pH Warning: If the solution is highly acidic (pH < 2) due to the presence of other reagents (e.g., HCl workup), use a designated "Acidic Organic" waste stream.

    • Self-Validating Step: Dip a pH strip into the waste stream before adding the new aliquot to ensure no unexpected exotherm occurs.

Protocol C: Emergency Spill Response

Scenario: 10g bottle dropped on the floor.

  • Isolate: Evacuate immediate area. Mark boundaries.

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If dust is visible, use an N95 or half-mask respirator.

  • Dry Spill (Powder):

    • Do not wet the powder (creates acidic sludge).

    • Gently sweep using a dustpan and brush into a sealable bag or jar.

    • Wipe the area with a damp paper towel soaked in dilute Sodium Bicarbonate (NaHCO₃) to neutralize residues.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).

    • Do not use combustible materials like sawdust.

    • Scoop absorbed material into a hazardous waste bag.

Regulatory & Compliance Context (US/EU)

The following diagram illustrates the lifecycle of the chemical from bench to final destruction, ensuring "Cradle-to-Grave" tracking required by RCRA.

Lifecycle Generator Lab Generator (You) SAA Satellite Accumulation Area (SAA) Generator->SAA Daily Use MainStorage Central Waste Storage (90-Day) SAA->MainStorage When Full (3 Days Max) Transporter Licensed Transporter (Manifested) MainStorage->Transporter EPA ID Tracking TSDF TSDF Facility (Incinerator) Transporter->TSDF Destruction

Figure 2: Regulatory custody chain for THB-3-CA waste.

  • RCRA (USA): THB-3-CA is generally a "Non-Regulated" chemical waste unless it exhibits a characteristic (Ignitability D001, Corrosivity D002). However, best practice treats it as hazardous.

  • Sewer Ban: Under no circumstances should this compound be poured down the drain. The Clean Water Act (CWA) prohibits the discharge of pollutants that may cause pass-through or interference at POTW (Publicly Owned Treatment Works).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21185192, 4,5,6,7-Tetrahydro-1-benzofuran-3-carboxylic acid. Retrieved from [Link]

  • US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • University of Washington EH&S. Organic Acid Standard Operating Procedure. Retrieved from [Link] (General grounding for organic acid protocols).

Sources

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